molecular formula C16H18O4 B1627617 3,3',5,5'-Tetramethoxybiphenyl CAS No. 108840-33-1

3,3',5,5'-Tetramethoxybiphenyl

Cat. No.: B1627617
CAS No.: 108840-33-1
M. Wt: 274.31 g/mol
InChI Key: BMXAWNABJYBRKK-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) is a synthetic biphenyl compound with demonstrated bioactivity in preclinical research. It is a promising candidate for investigative oncology studies, showing potent cytotoxic effects against a range of human cancer cell lines. Its mechanism of action is multifaceted, involving the induction of oxidative stress by increasing intracellular reactive oxygen species (ROS) levels . This oxidative damage is coupled with metabolic disruption, including impaired glucose uptake and reduced lactate production, indicating a potential shift in cancer cell metabolism . TMBP treatment consistently leads to G2/M phase cell cycle arrest and ultimately triggers programmed cell death (apoptosis), as evidenced by increased caspase-3/7 activity . Molecular studies suggest these effects may be mediated through the inhibition of key signaling pathways, such as CDK1 in hepatocellular carcinoma (HCC) and the PI3K/AKT/NF-κB axis in non-small cell lung cancer (NCI-H460) . Beyond oncology, recent studies also highlight its potential as an anti-leishmanial agent, showing efficacy against Leishmania amazonensis by generating ROS and causing mitochondrial dysfunction in the parasite . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-17-13-5-11(6-14(9-13)18-2)12-7-15(19-3)10-16(8-12)20-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXAWNABJYBRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562829
Record name 3,3',5,5'-Tetramethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108840-33-1
Record name 3,3',5,5'-Tetramethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Hydrocoerulignone (CAS 612-69-1): Technical Monograph & Assay Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrocoerulignone (3,3',5,5'-tetramethoxy-[1,1'-biphenyl]-4,4'-diol) is the reduced, leuco-form of the diphenoquinone Coerulignone (Cedriret). Historically identified in the purification of wood vinegar, this redox couple has emerged as a critical diagnostic tool in modern biotechnology and drug development.

Its primary utility lies in the Lytic Polysaccharide Monooxygenase (LPMO) assay , where it serves as a highly sensitive, chromogenic electron donor. For researchers in drug discovery, particularly those targeting fungal pathogens or optimizing biocatalytic enzymes, Hydrocoerulignone provides a robust, quantitative metric for peroxidase and peroxygenase activity.

Part 1: Chemical Architecture & Redox Dynamics

The Hydrocoerulignone/Coerulignone system operates on a reversible two-electron, two-proton redox cycle. This reversibility makes it an ideal probe for monitoring oxidative enzymes.

Physicochemical Profile
PropertyData
CAS Number 612-69-1
IUPAC Name 3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol
Molecular Formula C₁₆H₁₈O₆
Molecular Weight 306.31 g/mol
Appearance White to off-white crystalline solid (Reduced)
Oxidized Form Coerulignone (Red/Orange needles)
Solubility Soluble in DMSO, Ethanol, Acetone, Alkaline water; Insoluble in acidic water

(Oxidized)
469 nm (in phosphate/succinate buffer)
Extinction Coefficient

(Coerulignone)
The Redox Mechanism

The transition from Hydrocoerulignone to Coerulignone involves the loss of two protons and two electrons, resulting in a quinonoid structure with extended conjugation, responsible for the intense coloration at 469 nm.

RedoxCycle Hydro Hydrocoerulignone (Reduced, Colorless) C16H18O6 Coerul Coerulignone (Oxidized, Red/Orange) C16H16O6 Hydro->Coerul Oxidation (-2e-, -2H+) (LPMO / Peroxidase + H2O2) Coerul->Hydro Reduction (+2e-, +2H+) (Na2S2O4 / Ascorbate)

Figure 1: The reversible redox cycle between Hydrocoerulignone and Coerulignone. The oxidation step is catalyzed by enzymes (LPMOs, Laccases), while reduction can be achieved chemically.

Part 2: Synthesis & Preparation Protocols[5][6][7]

For laboratory applications, Hydrocoerulignone is often prepared in situ or synthesized from the commercially available precursor 2,6-dimethoxyphenol (2,6-DMP) .

Protocol A: Oxidative Coupling (Synthesis of Coerulignone)

This step generates the oxidized precipitate, Coerulignone, which is the precursor for the hydro- form.

  • Reagents: 2,6-Dimethoxyphenol (10 mM), Hydrogen Peroxide (H₂O₂), Horseradish Peroxidase (HRP) or Laccase.

  • Solvent: 100 mM Sodium Phosphate buffer (pH 6.0).

  • Procedure:

    • Dissolve 2,6-DMP in the buffer.

    • Add catalytic HRP (1 U/mL) and H₂O₂ (100 µM).

    • Observation: The solution rapidly turns bright orange/red as Coerulignone forms.

    • Isolation: Coerulignone has low solubility in water and will precipitate. Filter and wash with cold water.

Protocol B: Chemical Reduction to Hydrocoerulignone

To obtain the active assay substrate (Hydrocoerulignone), the oxidized precipitate must be reduced.

  • Reagents: Coerulignone (solid), Sodium Dithionite (Na₂S₂O₄).

  • Solvent: Degassed Ethanol or Acetone (to prevent immediate re-oxidation).

  • Procedure:

    • Suspend Coerulignone in ethanol under nitrogen atmosphere.

    • Add excess Sodium Dithionite (solid) slowly while stirring.

    • Endpoint: The orange suspension will bleach to a colorless or pale yellow solution, indicating conversion to Hydrocoerulignone.

    • Purification: Precipitate by adding degassed water (if using water-miscible solvent) or crystallize.

    • Note: For immediate assay use, many protocols generate Hydrocoerulignone in situ or use a stock solution stabilized with a weak reductant.

Part 3: The LPMO Assay (Core Application)

The most significant application of Hydrocoerulignone in modern biochemistry is the spectrophotometric determination of LPMO activity . LPMOs are copper-dependent enzymes crucial for biomass degradation and are emerging drug targets in fungal pathogenesis.

Why Hydrocoerulignone?

Unlike 2,6-DMP, which requires a stoichiometry of 2:1 (substrate:product) to form Coerulignone, Hydrocoerulignone oxidizes with a 1:1 stoichiometry .[1] This provides a direct, sensitive readout of peroxygenase activity.

Detailed Assay Protocol

Objective: Quantify the catalytic rate of an LPMO or Peroxidase.

Reagents:

  • Buffer: 100 mM Sodium Succinate/Phosphate, pH 6.0.[2]

  • Substrate Stock: 10 mM Hydrocoerulignone in DMSO.

  • Co-substrate: 10 mM Hydrogen Peroxide (H₂O₂).

  • Enzyme: Purified LPMO (e.g., Neurospora crassa LPMO9C).

Workflow:

  • Blank Preparation: Mix 980 µL Buffer + 10 µL Substrate Stock. Measure absorbance at 469 nm to establish baseline (should be near zero).

  • Reaction Initiation:

    • Add enzyme (final conc. 1 µM).[2]

    • Add H₂O₂ (final conc. 100 µM).

  • Kinetic Measurement:

    • Immediately monitor Absorbance at 469 nm (

      
       of Coerulignone).
      
    • Record for 300 seconds.

  • Data Analysis:

    • Calculate the slope (

      
      ).
      
    • Convert to activity using the Beer-Lambert Law:

      
      
      
    • Where

      
       and 
      
      
      
      .

AssayWorkflow Step1 Prepare Reaction Mix (Buffer + Hydrocoerulignone) Step2 Add Enzyme (LPMO) & H2O2 Step1->Step2 Step3 Monitor A469 nm (Formation of Coerulignone) Step2->Step3 Step4 Calculate Rate (Using ε = 53,200 M-1cm-1) Step3->Step4

Figure 2: Step-by-step workflow for the Hydrocoerulignone spectrophotometric assay.

Part 4: Drug Development Context[8][9]

While Hydrocoerulignone is not a therapeutic agent itself, it is a high-value tool compound in the drug discovery pipeline for antimicrobials and industrial enzymes.

High-Throughput Screening (HTS) for Antifungals

Fungal pathogens often rely on LPMOs and other copper-dependent oxidases to breach host barriers (plant cell walls or potentially animal tissue matrices).

  • Strategy: Libraries of small molecules can be screened for their ability to inhibit LPMO activity.

  • Readout: A decrease in the rate of Hydrocoerulignone oxidation (less orange color formation) indicates potential enzyme inhibition.

  • Advantage: The high extinction coefficient of Coerulignone makes this assay sensitive enough for microplate formats (384-well), requiring minimal enzyme and compound.

Biocatalyst Engineering

In the synthesis of Active Pharmaceutical Ingredients (APIs), engineered peroxidases are often used for selective oxidations. Hydrocoerulignone serves as a benchmark substrate to:

  • Determine the turnover number (

    
    )  of mutant enzymes.
    
  • Assess the stability of enzymes in the presence of organic co-solvents (DMSO, Ethanol) often used in API synthesis.

Part 5: References

  • Breslmayr, E. et al. (2018).[2] A fast and sensitive activity assay for lytic polysaccharide monooxygenase. Biotechnology for Biofuels.

  • Breslmayr, E. et al. (2019). Improved spectrophotometric assay for lytic polysaccharide monooxygenase. International Journal of Molecular Sciences.

  • Frommhagen, M. et al. (2016). Lytic polysaccharide monooxygenases from Myceliophthora thermophila C1 differ in substrate preference and reducing agent specificity. Biotechnology for Biofuels.

  • Hernández-Ibáñez, N. et al. (2022). Inhibition of the Peroxygenase Lytic Polysaccharide Monooxygenase by Carboxylic Acids and Amino Acids. International Journal of Molecular Sciences.

  • LookChem. (2025). 3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol Product Information.

Sources

Biological Activity of 3,3',5,5'-Tetramethoxybiphenyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental protocols for 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP) and its related derivatives.

Primary Compound Focus: 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP) Therapeutic Class: Antineoplastic, Antileishmanial, Immunomodulator

Executive Summary

The 3,3',5,5'-tetramethoxybiphenyl scaffold represents a unique class of bioactive lignans. Unlike simple polyphenols which often suffer from rapid metabolic degradation, the tetramethoxy substitution pattern provides steric protection and lipophilicity, enhancing bioavailability while retaining the redox-active 4,4'-diol core.

The primary derivative, TMBP , has emerged as a potent, selective cytotoxic agent. Its mechanism is distinct from classical chemotherapy: it functions as a pro-oxidant in neoplastic cells , triggering a "ROS catastrophe" that collapses mitochondrial potential and inhibits the PI3K/AKT/NF-κB survival axis. Conversely, in healthy tissue, it exhibits negligible toxicity, highlighting a significant therapeutic window.

Chemical Architecture & SAR Analysis

The biological efficacy of TMBP stems from its specific structural attributes.

Structural FeatureBiological Function
Biphenyl Core Provides a rigid scaffold that mimics the hydrophobic pocket of kinase inhibitors (e.g., CDK1 interaction).
3,3',5,5'-Tetramethoxy Steric Shielding: Prevents rapid glucuronidation of the hydroxyl groups.Lipophilicity: Increases membrane permeability compared to tetrahydroxy analogs.
4,4'-Diol Redox Center: Capable of reversible oxidation to the diphenoquinone (coerulignone), generating reactive oxygen species (ROS) intracellularly.
Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core Biphenyl Scaffold Methoxy 3,3',5,5'-Tetramethoxy Groups (Steric Shield & Lipophilicity) Core->Methoxy Substitution Hydroxyl 4,4'-Diol Groups (Redox Active Center) Core->Hydroxyl Substitution Activity Biological Outcome: Selective Cytotoxicity Methoxy->Activity Enhances Stability Hydroxyl->Activity ROS Generation

Figure 1: SAR map highlighting the functional roles of the TMBP substituents.

Therapeutic Profile

Oncology: Selective Cytotoxicity

TMBP demonstrates significant efficacy against solid tumors, particularly Non-Small Cell Lung Cancer (NSCLC) and Hepatocellular Carcinoma (HCC).

  • Lung Cancer (A549, NCI-H460):

    • IC50: ~148 µM (A549), ~154 µM (NCI-H460).

    • Effect: Induces G2/M phase arrest and apoptosis.

    • Morphology: Treatment results in cell shrinkage, mitochondrial depolarization, and formation of autophagic vacuoles [1][2].

  • Hepatocellular Carcinoma (HepG2, HuH7.5):

    • Mechanism: Direct interaction with CDK1 (Cyclin-Dependent Kinase 1) , preventing cell cycle progression [3].

  • Selectivity: Crucially, TMBP shows no significant toxicity against primary sheep erythrocytes or peritoneal macrophages, indicating a high selectivity index for cancer cells over normal tissue [4].

Parasitology: Antileishmanial Activity
  • Target: Leishmania amazonensis (Promastigotes and Amastigotes).

  • IC50: 0.62–0.86 µM (Significantly more potent than its anticancer activity).

  • Mechanism: Induces oxidative stress within the parasite, leading to mitochondrial dysfunction and death [1].

Mechanism of Action (MOA)

TMBP operates via a multi-target mechanism that converges on Metabolic Stress and Apoptosis .

  • ROS Induction (The Pro-oxidant Shift): In the highly reducing environment of cancer cells, TMBP undergoes redox cycling, generating superoxide anions and other Reactive Oxygen Species (ROS). This overwhelms the cancer cell's antioxidant defenses (SOD/Catalase).

  • Signaling Pathway Suppression:

    • PI3K/AKT/NF-κB Axis: TMBP downregulates this critical survival pathway. Inhibition of AKT prevents the phosphorylation of pro-apoptotic proteins, while NF-κB suppression reduces the expression of anti-apoptotic genes (e.g., Bcl-2) [2].

  • Cell Cycle Arrest:

    • TMBP downregulates CDC2 (CDK1) , a kinase essential for the G2

      
       M transition, locking cells in the G2/M phase [3].
      
Visualization: Signaling Pathway Downregulation

MOA_Pathway TMBP TMBP (Drug) ROS Intracellular ROS (Oxidative Stress) TMBP->ROS Induces PI3K PI3K TMBP->PI3K Inhibits CDK1 CDK1 / Cyclin B TMBP->CDK1 Downregulates Mito Mitochondrial Depolarization ROS->Mito Damages Apoptosis Apoptosis (Caspase 3/7 Activation) Mito->Apoptosis Cytochrome c release AKT AKT (Phosphorylated) PI3K->AKT Activates NFkB NF-κB (Nuclear Translocation) AKT->NFkB Activates NFkB->Apoptosis Prevents (Blocked) Arrest G2/M Cell Cycle Arrest CDK1->Arrest Loss leads to Arrest->Apoptosis

Figure 2: Mechanistic cascade of TMBP inducing apoptosis via ROS generation and PI3K/AKT suppression.

Experimental Protocols

Green Synthesis of TMBP via Laccase Catalysis

Rationale: Chemical oxidation of phenols often requires toxic reagents. Enzymatic synthesis using laccase mimics natural lignan biosynthesis and ensures high regioselectivity for the 4,4'-coupling.

Reagents:

  • Substrate: 2,6-Dimethoxyphenol (Syringol).

  • Catalyst: Laccase (e.g., from Botryosphaeria rhodina or Trametes versicolor).

  • Buffer: Sodium Acetate (0.1 M, pH 5.0).

Workflow:

  • Dissolution: Dissolve 2,6-dimethoxyphenol in a mixture of Acetate Buffer and Acetone (9:1 v/v) to ensure solubility.

  • Incubation: Add Laccase enzyme (activity ~2000 U/L). Incubate at 30°C for 4–6 hours under mild agitation.

  • Precipitation: The product, TMBP, is less soluble than the monomer and will precipitate as a beige/brown solid.

  • Purification: Filter the precipitate. Wash with cold water. Recrystallize from Ethanol/Water to obtain pure 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol.

  • Validation: Confirm structure via 1H-NMR (Singlet at ~3.8 ppm for methoxy, Singlet aromatic protons) and MS (Molecular ion peak).

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: To determine the IC50 of TMBP against cancer cell lines (e.g., A549).

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add TMBP dissolved in DMSO (Final DMSO < 0.5%). Prepare serial dilutions (12.5 µM to 200 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Concato-Lopes, V. M., et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy, 170, 115979. Link

  • Concato-Lopes, V. M., et al. (2020). 3,3',5,5'-tetramethoxybiphenyl-4,4'diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells. Chemico-Biological Interactions, 326, 109133. Link

  • Inoue, F. S., et al. (2025). *3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural

Technical Guide: The Anticancer Potential of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP)

[1][2][3]

Executive Summary

This technical guide analyzes the pharmacological profile of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) , a biphenolic compound emerging as a potent anticancer agent.[1][2] Unlike non-specific cytotoxic agents, TMBP exhibits a dual-mechanism of action: it disrupts the PI3K/AKT/NF-κB signaling axis while simultaneously inducing oxidative stress-mediated apoptosis . This guide synthesizes data from recent preclinical studies on lung adenocarcinoma (A549, NCI-H460), hepatocellular carcinoma (HuH7.5, HepG2), and breast cancer (MCF-7) models, providing researchers with a roadmap for synthesis, mechanistic validation, and efficacy screening.

Part 1: Chemical Profile & Biocatalytic Synthesis

TMBP is a symmetric biphenyl derived from the oxidative coupling of 2,6-dimethoxyphenol. Its structural integrity relies on the methoxy groups at the 3,3',5,5' positions, which contribute to its lipophilicity and interaction with hydrophobic pockets of target proteins like CDK1.

Synthesis Protocol: Laccase-Mediated Oxidative Coupling

The most efficient and environmentally benign synthesis route utilizes laccase , an oxidoreductase enzyme, to catalyze the radical dimerization of 2,6-dimethoxyphenol (2,6-DMP).

Reagents:

  • Substrate: 2,6-Dimethoxyphenol (2,6-DMP).[1][3]

  • Catalyst: Laccase (e.g., from Botryosphaeria rhodina or commercial sources like Trametes versicolor).

  • Solvent: Acetate buffer (pH 5.0) / Ethanol co-solvent system.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2,6-DMP (1.0 g) in a mixture of sodium acetate buffer (0.1 M, pH 5.0) and ethanol (9:1 v/v) to ensure solubility.

  • Enzyme Addition: Add Laccase (activity ~10 U/mL) to the reaction vessel.

  • Incubation: Incubate at 50°C for 4–6 hours under continuous stirring (150 rpm). The solution will darken as the phenoxy radicals form.

  • Termination & Precipitation: Cool the reaction to 4°C. The product, TMBP, precipitates as a solid due to lower solubility compared to the monomer.

  • Purification: Filter the precipitate and wash with cold distilled water. Recrystallize from ethanol to obtain analytical grade TMBP (>98% purity).

  • Validation: Confirm structure via 1H-NMR (distinct singlet for methoxy protons) and Mass Spectrometry (Molecular Ion peak [M]+ at m/z 306).

Visualization: Biocatalytic Synthesis Pathway

SynthesisPathwayDMP2,6-Dimethoxyphenol(Substrate)LaccaseLaccase Enzyme(Oxidation)DMP->Laccase -e-, -H+RadicalPhenoxy RadicalIntermediateLaccase->Radical Radical GenerationCouplingC-C Dimerization(4-4' Coupling)Radical->Coupling SpontaneousTMBP3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol(TMBP)Coupling->TMBP Precipitation

Figure 1: Laccase-catalyzed oxidative coupling of 2,6-dimethoxyphenol to form TMBP.

Part 2: Pharmacological Mechanism of Action

TMBP operates via a "Two-Pronged Attack" on cancer cells, distinguishing it from standard alkylating agents.

Disruption of Survival Signaling (PI3K/AKT/NF-κB)

TMBP acts as a signal transduction inhibitor. In non-small cell lung cancer (NCI-H460) and HCC cells, TMBP treatment results in the downregulation of PI3K and AKT phosphorylation. This blockade prevents the activation of NF-κB , a transcription factor critical for cell survival and inflammation.

  • Consequence: Reduced expression of anti-apoptotic proteins (e.g., Bcl-2) and inhibition of metastasis-related proteins (N-cadherin, β-catenin).

Metabolic Stress & ROS-Mediated Apoptosis

TMBP induces a state of metabolic catastrophe:

  • Warburg Effect Reversal: It inhibits glucose uptake and reduces Lactate Dehydrogenase (LDH) activity, starving the cancer cell of glycolytic energy.

  • Mitochondrial Dysfunction: The compound triggers a surge in Reactive Oxygen Species (ROS) and Nitric Oxide (NO).[2] This oxidative burst causes mitochondrial membrane depolarization (

    
     collapse).
    
  • Cell Cycle Arrest: Molecular docking studies suggest TMBP interacts with CDK1 , locking cells in the G2/M phase and preventing mitosis.

Visualization: Mechanistic Signaling Cascade

Mechanismcluster_SignalingSurvival Pathway Inhibitioncluster_StressOxidative & Metabolic StressTMBPTMBP TreatmentPI3KPI3KTMBP->PI3K InhibitsROSROS Generation(Superoxide/NO)TMBP->ROS InducesCDK1CDK1 Inhibition(G2/M Arrest)TMBP->CDK1 BindsAKTAKT (Phospho)PI3K->AKT PhosphorylationNFkBNF-κBAKT->NFkB ActivationBcl2Bcl-2 (Anti-apoptotic)NFkB->Bcl2 TranscriptionCaspaseCaspase 3/7 ActivationBcl2->Caspase BlocksMitoMitochondrialDepolarizationROS->Mito DamageMito->Caspase Cytochrome c ReleaseApoptosisAPOPTOSIS(Cell Death)Caspase->Apoptosis

Figure 2: Dual mechanism of TMBP: PI3K/AKT suppression and ROS-mediated mitochondrial apoptosis.

Part 3: Preclinical Efficacy & Data Summary

TMBP has demonstrated selective cytotoxicity against tumor cells while sparing normal cells (e.g., sheep erythrocytes, murine macrophages).[1]

Quantitative Efficacy Profile (IC50)
Cell LineCancer TypeIC50 ValueExposure TimeKey Observation
A549 Lung Adenocarcinoma148 µM72 hG2/M Arrest, Lipid droplet accumulation
NCI-H460 Non-Small Cell Lung154 µM24 hReduced migration, PI3K/AKT suppression
HuH7.5 Hepatocellular Carcinoma~50-100 µM*48 hEffective against p53-mutant cells
MCF-7 Breast CancerN/A (Spheroid)72 hIncreased necrotic zone in 3D spheroids
Normal Cells Macrophages/RBCs>200 µM72 hNo significant cytotoxicity observed

*Note: Range estimated based on dose-response curves in referenced literature.

Part 4: Experimental Protocols for Validation

To replicate these findings, researchers should utilize the following validated assay workflows.

Cell Viability Screening (MTT Assay)
  • Purpose: Determine IC50 values.

  • Protocol:

    • Seed cells (e.g., A549) at

      
       cells/well in 96-well plates.
      
    • Allow attachment for 24h.

    • Treat with TMBP gradient (0, 12.5, 25, 50, 100, 200 µM). Dissolve TMBP in DMSO (final DMSO < 0.5%).

    • Incubate for 24, 48, or 72 hours.

    • Add MTT reagent (0.5 mg/mL) and incubate for 4h.

    • Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

ROS Detection (H2DCFDA Flow Cytometry)
  • Purpose: Confirm oxidative stress mechanism.

  • Protocol:

    • Treat cells with TMBP (IC50 concentration) for 24h.[1][2][4]

    • Wash with PBS and stain with H2DCFDA (10 µM) for 30 min in the dark at 37°C.

    • Harvest cells and analyze via flow cytometry (Ex/Em: 485/535 nm).

    • Control: Use N-acetylcysteine (NAC) as a ROS scavenger to validate specificity.

Mitochondrial Membrane Potential (TMRE Assay)
  • Purpose: Assess mitochondrial health.

  • Protocol:

    • Post-treatment, stain cells with TMRE (tetramethylrhodamine, ethyl ester) (100 nM) for 20 min.

    • Depolarized mitochondria will sequester less dye, resulting in reduced fluorescence intensity.

    • Analyze via fluorescence microscopy or flow cytometry.

Visualization: Efficacy Screening Workflow

Workflowcluster_AssaysParallel AssaysCultureCell Culture(A549 / NCI-H460)TreatTMBP Treatment(12.5 - 200 µM)Culture->TreatMTTMTT Assay(Viability/IC50)Treat->MTTFlowFlow Cytometry(Cell Cycle/ROS)Treat->FlowMicroMicroscopy(Morphology/Migration)Treat->MicroAnalysisData Analysis(GraphPad Prism)MTT->AnalysisFlow->AnalysisMicro->Analysis

Figure 3: Experimental workflow for validating TMBP anticancer activity.

Part 5: Challenges & Future Directions

While TMBP shows promise, drug development professionals must address specific challenges:

  • Solubility: As a biphenolic compound, TMBP has limited aqueous solubility. Formulation strategies using liposomes or nanoparticle encapsulation are recommended for in vivo efficacy.

  • Bioavailability: The presence of four methoxy groups suggests moderate lipophilicity (LogP ~2.8), but metabolic stability (O-demethylation by liver CYPs) needs assessment.

  • Selectivity: While initial screens show safety in normal cells, broader toxicology screens (hERG, hepatotoxicity) are required.

References

  • Concato-Lopes, V. M., et al. (2024).[1] "3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line."[1] Biomedicine & Pharmacotherapy, 170, 115979.[1]

  • Concato, V. M., et al. (2020).[1][3] "3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells."[2] Chemico-Biological Interactions, 326, 109133.[5]

  • Inoue, F. S., et al. (2025). "3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction." Biomedicine & Pharmacotherapy, 187, 118082.[4]

  • Benevides, R. G., et al. (2015). "Laccase-mediated synthesis of bioactive biphenols." Journal of Molecular Catalysis B: Enzymatic. (Contextual reference for synthesis methodology).

Therapeutic applications of hydrocoerulignone in oncology

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of Hydrocoerulignone (TMBP) in Oncology: A Technical Guide

Executive Summary

Hydrocoerulignone , scientifically distinct in oncology literature as 3,3',5,5'-tetramethoxy-[1,1'-biphenyl]-4,4'-diol (TMBP) , represents a class of redox-active biphenolic compounds with emerging antiproliferative capabilities. Historically recognized as a substrate in ligninolytic enzyme assays (e.g., Laccase, LPMOs), recent investigations have repositioned TMBP as a targeted cytotoxic agent against non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and breast cancer.

This guide synthesizes the physicochemical basis of TMBP’s action, its specific interference with the PI3K/AKT/NF-κB signaling axis, and validated protocols for its synthesis and biological evaluation.

Chemical Basis & Redox Pharmacology

Structural Identity & Synthesis

Hydrocoerulignone is the reduced form of Coerulignone (3,3',5,5'-tetramethoxy-4,4'-diphenoquinone). Its therapeutic potential hinges on its ability to undergo redox cycling, a property that facilitates the generation of Reactive Oxygen Species (ROS) within the tumor microenvironment.

  • IUPAC Name: 3,3',5,5'-tetramethoxy-[1,1'-biphenyl]-4,4'-diol

  • Abbreviation: TMBP

  • Molecular Weight: 306.31 g/mol

  • Synthesis Pathway: Enzymatic oxidative coupling of 2,6-dimethoxyphenol (2,6-DMP) using fungal laccases (e.g., from Botryosphaeria rhodina) or Lytic Polysaccharide Monooxygenases (LPMOs).

Mechanism of Action (MOA)

TMBP functions as a multi-target small molecule inhibitor. Its primary cytotoxicity is driven by a "two-hit" mechanism:

  • Oxidative Stress Induction: TMBP triggers a surge in intracellular ROS (superoxide anion and nitric oxide), overwhelming the antioxidant capacity of cancer cells (glutathione reductase reduction).

  • Signaling Modulation: It directly suppresses the PI3K/AKT/NF-κB pathway, preventing pro-survival signaling and inducing G2/M phase cell cycle arrest .

Visualization: TMBP Signaling Cascade

TMBP_Mechanism TMBP Hydrocoerulignone (TMBP) ROS Intracellular ROS (Superoxide/NO) TMBP->ROS Redox Cycling PI3K PI3K/AKT Pathway TMBP->PI3K Inhibition G2M G2/M Cell Cycle Arrest TMBP->G2M CDK1 Interaction Mito Mitochondrial Depolarization ROS->Mito Damage Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release NFkB NF-κB Translocation PI3K->NFkB Downregulation Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Reduced Expression Bcl2->Caspase De-repression Bax Bax (Pro-apoptotic) Bax->Caspase Activation Apoptosis Apoptosis & Autophagy Caspase->Apoptosis G2M->Apoptosis

Figure 1: Mechanistic pathway of TMBP-induced cytotoxicity. Blue arrows indicate initiation; Red tees indicate inhibition.

Preclinical Efficacy Profile

TMBP has demonstrated selective cytotoxicity in vitro, with IC50 values in the micromolar range for various solid tumors, while sparing non-malignant cells (e.g., macrophages, erythrocytes).

Quantitative Data Summary
Cell LineCancer TypeIC50 (24h)IC50 (72h)Key Effect Observed
NCI-H460 NSCLC (Lung)154 µMN/AROS spike, PI3K/AKT suppression [1]
A549 Adenocarcinoma (Lung)N/A148 µMG2/M Arrest, Mitochondrial dysfunction [2]
HepG2/C3A Hepatocellular Carcinoma50 µM42 µMAutophagic vacuoles, Lipid droplet accumulation [3]
HuH7.5 Hepatocellular Carcinoma68 µM55 µMp53-mutant sensitivity [3]
MCF-7 Breast Cancer (3D Spheroid)N/AVariableIncreased necrotic zone in 3D models

Redox Architectures: A Comparative Technical Analysis of the 3,3',5,5'-Tetramethoxybiphenyl System and Coerulignone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,3',5,5'-Tetramethoxybiphenyl (Hydrocoerulignone) vs. Coerulignone Content Type: Technical Whitepaper / Comparative Analysis Audience: Senior Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary & Nomenclature Clarification

This guide analyzes the physicochemical and functional divergence between Coerulignone (3,3',5,5'-tetramethoxydiphenoquinone) and its reduced biphenyl counterpart.

Critical Nomenclature Note: In high-impact literature regarding redox signaling and organic electronics, "3,3',5,5'-tetramethoxybiphenyl" is frequently used as a shorthand for the 4,4'-diol derivative, formally known as Hydrocoerulignone . The non-hydroxylated core (3,3',5,5'-tetramethoxybiphenyl with H at the 4,4' positions) is redox-inert under standard physiological conditions and lacks the quinone-hydroquinone reversibility that defines this system's utility.

Therefore, this analysis focuses on the Hydrocoerulignone (Reduced) vs. Coerulignone (Oxidized) redox pair, a system critical for Lytic Polysaccharide Monooxygenase (LPMO) assays, lignin valorization models, and next-generation organic cathode materials.

Structural & Electronic Characterization

The functional disparity between these two molecules arises from the transition between an aromatic biphenyl system and a quinoid diphenoquinone system.

Comparative Properties Table
PropertyHydrocoerulignone (Reduced)Coerulignone (Oxidized)
IUPAC Name 3,3',5,5'-tetramethoxy-[1,1'-biphenyl]-4,4'-diol3,3',5,5'-tetramethoxydiphenoquinone
Electronic State Aromatic (14

-electrons)
Quinoid (Cross-conjugated)
Geometry Twisted Biphenyl (Dihedral angle

20-40°)
Planar (facilitates

-stacking)
Color Colorless / White Crystalline SolidDeep Purple / Red Metallic Sheen
Absorbance Max UV region (<300 nm)

nm
Extinction Coeff. N/A in visible spectrum

Solubility Moderate in polar organic solvents (DMSO, MeOH)Poor in water/organic solvents (aggregates)
Redox Role Electron Donor (2e

, 2H

)
Electron Acceptor (Oxidant)
Crystallographic & Conformational Dynamics
  • Hydrocoerulignone: Adopts a twisted conformation typical of biphenyls to minimize steric repulsion between the ortho-methoxy groups. This twist disrupts planarity, reducing intermolecular

    
    -
    
    
    
    interactions and increasing solubility relative to the quinone.
  • Coerulignone: Oxidation enforces a planar quinoid structure. The loss of the inter-ring single bond rotation allows for tight face-to-face

    
    -stacking in the solid state. This packing drives its insolubility and high melting point, properties that are advantageous for stability in organic battery cathodes  but challenging for solution-phase assays.
    

The Redox Mechanism: Proton-Coupled Electron Transfer (PCET)[1]

The interconversion between Hydrocoerulignone and Coerulignone is a classic example of Proton-Coupled Electron Transfer (PCET). This reversibility is the engine behind its application in energy storage and enzymatic assays.

Mechanistic Pathway

The oxidation of the phenolic precursor (2,6-dimethoxyphenol) or the reduction of Coerulignone proceeds through a semiquinone radical intermediate.

RedoxCycle DMP 2,6-Dimethoxyphenol (Precursor) Radical Phenoxy Radical (Semiquinone Intermediate) DMP->Radical -1e-, -1H+ (Oxidation) Hydro Hydrocoerulignone (Reduced Biphenyl) Radical->Hydro C-C Coupling (Dimerization) Coeru Coerulignone (Oxidized Quinone) Hydro->Coeru -2e-, -2H+ (Oxidation) Coeru->Hydro +2e-, +2H+ (Reduction)

Figure 1: The oxidative coupling pathway from monomeric phenols to the stable redox pair.

Causality in Experimental Design
  • Why use Coerulignone in LPMO assays? The high extinction coefficient (

    
    ) means even nanomolar turnover by enzymes (like LPMOs) yields a visible signal. The reaction is stoichiometric: 1 mole of H
    
    
    
    O
    
    
    consumes 1 mole of Hydrocoerulignone (or 2 moles of DMP precursor) to yield 1 mole of Coerulignone.
  • Why use it in Batteries? The quinone carbonyls reversibly bind cations (Li

    
    , Zn
    
    
    
    ). The insolubility prevents the active material from leaching into the electrolyte, a common failure mode in organic batteries.

Applications & Strategic Utility

Lignin Valorization & Enzymatic Assays

Researchers utilizing Lytic Polysaccharide Monooxygenases (LPMOs) use this system to measure peroxidase activity.[1]

  • Protocol Insight: The assay relies on the in situ generation of Hydrocoerulignone via the dimerization of 2,6-dimethoxyphenol (2,6-DMP).

  • Critical Control: High concentrations of H

    
    O
    
    
    
    can bleach Coerulignone. Protocols must limit oxidant concentration to the linear range.
Organic Electronics (Zinc-Ion Batteries)

Coerulignone serves as a high-capacity cathode material.

  • Mechanism: During discharge, Coerulignone accepts electrons and coordinates Zn

    
     ions at the carbonyl oxygens, reforming the biphenolate structure.
    
  • Advantage: Unlike transition metal oxides, this organic cathode is sustainable and derived from biomass (lignin breakdown products).

Detailed Experimental Protocols

Protocol A: Green Synthesis of Coerulignone (Enzymatic Route)

Avoids toxic Cr(VI) oxidants typically used in historical syntheses.

Reagents:

  • 2,6-Dimethoxyphenol (Syringol)

  • Laccase (from Trametes versicolor)

  • Acetate Buffer (pH 5.0)

  • Ethanol

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol 2,6-dimethoxyphenol in 20 mL ethanol.

  • Buffer Prep: Add the solution to 80 mL of 50 mM sodium acetate buffer (pH 5.0) under vigorous stirring.

  • Initiation: Add Laccase (100 U). The solution will immediately turn yellow, then darken to red/purple.

  • Incubation: Stir open to air (oxygen source) for 4 hours at room temperature.

  • Precipitation: Coerulignone is insoluble in this aqueous mix. Filter the purple precipitate.

  • Purification: Wash the solid with cold water followed by cold ethanol to remove unreacted phenols.

  • Drying: Dry under vacuum. Yield is typically >90%.

Protocol B: Spectrophotometric LPMO Activity Assay

Objective: Quantify enzyme activity via Coerulignone formation.

Step-by-Step Workflow:

  • Baseline: Prepare a reaction mixture containing 1 mM 2,6-dimethoxyphenol and 100 µM H

    
    O
    
    
    
    in 100 mM phosphate buffer (pH 6.0).
  • Blanking: Measure absorbance at 469 nm. It should be near zero (DMP is colorless).

  • Injection: Add purified LPMO (final conc. 1 µM).

  • Kinetics: Monitor

    
     over 300 seconds.
    
  • Calculation: Use Beer-Lambert Law:

    
    
    Where 
    
    
    
    and
    
    
    .

Visualization of Application Logic

Applications Coeru Coerulignone System Bio Biotechnology (LPMO Assays) Coeru->Bio Energy Energy Storage (Zn-Ion Batteries) Coeru->Energy Chem Green Chemistry (Lignin Models) Coeru->Chem Bio_Detail Readout: Absorbance @ 469nm Mechanism: Peroxidase Activity Bio->Bio_Detail Energy_Detail Cathode Material Mechanism: Zn2+ Intercalation Energy->Energy_Detail Chem_Detail Oxidative Coupling Precursor: 2,6-DMP Chem->Chem_Detail

Figure 2: Strategic application hierarchy for the Coerulignone redox system.

References

  • Breslmayr, E. et al. (2018).[2] "A fast and sensitive activity assay for lytic polysaccharide monooxygenase." Biotechnology for Biofuels. [Link]

  • Korb, M. et al. (2020). "Towards Greener Batteries: First Use of Coerulignone in Aqueous Zinc-Ion Batteries." ChemSusChem. [Link]

  • Mibielle, M. et al. (2024). "Organic cathode materials for aqueous zinc-organic batteries." OAE Publishing. [Link]

  • So, H.S. & Matsumoto, S. (2019).[3] "Crystal structure and polymorphism of diphenoquinone derivatives." Acta Crystallographica Section B. [Link]

  • Filandr, F. et al. (2021). "Determination of the hydrocoerulignone midpoint potentials and oxidative onset potentials." ResearchGate / Reaction Chemistry & Engineering. [Link]

Sources

Pharmacokinetics of Biphenyl Derivatives: Optimizing the Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The Biphenyl Paradox in Drug Discovery

The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for blockbuster drugs ranging from angiotensin II receptor blockers (e.g., Valsartan, Telmisartan) to neutral endopeptidase inhibitors (Sacubitril). Its ubiquity stems from its ability to orient pharmacophores in specific spatial vectors, driven by the dihedral angle between the two phenyl rings.

However, this scaffold presents a distinct pharmacokinetic (PK) paradox:

  • The Benefit: High lipophilicity (LogP > 3.0) facilitates passive diffusion across the blood-brain barrier (BBB) and cell membranes.

  • The Liability: This same lipophilicity often results in "brick dust" properties—poor aqueous solubility, high plasma protein binding (>99%), and susceptibility to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

For a drug developer, success lies not in abandoning the scaffold, but in mastering its metabolic liabilities through precise steric and electronic modulation.

Metabolic Fate & Mechanistic Insights[1][2]

The Twist Angle and CYP Susceptibility

The metabolic stability of a biphenyl derivative is governed by its dihedral (twist) angle .

  • Planar Conformation: Unsubstituted biphenyls can adopt a near-planar conformation, allowing them to fit into the narrow active sites of CYP1A2 and CYP1A1. This facilitates rapid para-hydroxylation.

  • Twisted Conformation: Introducing ortho-substituents (e.g., methyl, chlorine, fluorine) induces steric clash, forcing the rings into a non-planar twist (typically 40°–90°). This "twist" restricts access to the heme iron of CYP enzymes, significantly reducing metabolic clearance.

The Hydroxylation-Glucuronidation Axis

The primary clearance pathway for biphenyls involves Phase I hydroxylation followed by Phase II glucuronidation.

  • Phase I (Functionalization): CYP2C9 and CYP3A4 are the dominant isoforms for twisted biphenyls. They typically insert an oxygen at the para or meta position of the less sterically hindered ring.

  • Phase II (Conjugation): The resulting hydroxyl group is a "handle" for UDP-glucuronosyltransferases (UGTs), rendering the molecule water-soluble for renal or biliary excretion.

The Quinone Liability (Toxicity Alert)

A critical safety check for biphenyls is the potential for bioactivation . If a biphenyl undergoes di-hydroxylation (e.g., formation of a catechol), it can be oxidized to a reactive ortho-quinone . These electrophiles can covalently bind to nucleophilic protein residues (cysteines), leading to hepatotoxicity or idiosyncratic drug reactions (IDRs).

Experimental Protocols: Self-Validating Systems

Protocol A: Metabolic Stability in Liver Microsomes (High-Lipophilicity Optimized)

Standard microsomal assays often fail for biphenyls due to non-specific binding (NSB) to the plasticware or microsomes themselves, leading to false "low clearance" data.

Objective: Determine intrinsic clearance (


) while correcting for NSB.

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound (1 µM final concentration).

  • Control 1 (High Clearance): Testosterone or Verapamil.

  • Control 2 (Low Clearance): Warfarin.

  • Control 3 (NSB Check): Buffer + Compound (No Microsomes).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes. Crucial: Limit DMSO to <0.1% to prevent enzyme inhibition.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

  • NSB Correction: Run a parallel incubation with heat-inactivated microsomes . If the compound disappears in this control, it is binding to the protein/plastic, not being metabolized. Calculate

    
     (fraction unbound in microsomes) to correct 
    
    
    
    .

Data Analysis: Plot ln(% remaining) vs. time. The slope


 gives 

.

Validation Criteria: Testosterone

must be < 15 min. Warfarin

must be > 120 min.
Protocol B: Kinetic Solubility in Biorelevant Media

Water solubility is irrelevant for lipophilic biphenyls. You must measure solubility in fluids that mimic the GI tract.

Objective: Assess "druggable" solubility.

Media:

  • FaSSIF: Fasted State Simulated Intestinal Fluid (contains taurocholate and lecithin to mimic bile micelles).

Workflow:

  • Preparation: Prepare a 10 mM stock of the biphenyl derivative in DMSO.

  • Spiking: Spike 5 µL of stock into 495 µL of FaSSIF (Final 1% DMSO).

  • Equilibration: Shake at 37°C for 4 hours (Kinetic read) or 24 hours (Thermodynamic read).

  • Filtration: Filter using a PVDF filter (low binding). Do not use nylon filters as biphenyls adsorb to them.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

Quantitative Data Summary

ParameterUnsubstituted BiphenylOrtho-Substituted BiphenylOptimization Goal
LogP 4.0 - 5.03.5 - 4.5Target 3.0 - 4.0 for oral drugs
Solubility (Water) < 0.1 µg/mL1 - 10 µg/mL> 50 µg/mL (in FaSSIF)
Metabolic Clearance High (Rapid hydroxylation)Low/Moderate (Steric block)

µL/min/mg
Conformation Planar / FlexibleTwisted (Non-planar)Locked Twist (Atropisomer control)
Primary CYP CYP1A2, CYP2E1CYP2C9, CYP3A4Balanced clearance

Visualizing the Pathway & Workflow

Diagram 1: Metabolic Fate of Biphenyls

This diagram illustrates the divergence between stable clearance (Glucuronidation) and toxicity (Quinone formation).

BiphenylMetabolism Biphenyl Biphenyl Scaffold (Lipophilic) CYP CYP450 (Phase I) Biphenyl->CYP Oxidation Hydroxy Hydroxy-Biphenyl (Polar Handle) CYP->Hydroxy UGT UGT Enzymes (Phase II) Hydroxy->UGT Conjugation Bioactivation 2nd Hydroxylation (CYP) Hydroxy->Bioactivation Metabolic Shunting Glucuronide O-Glucuronide (Excretable) UGT->Glucuronide Renal Elimination Catechol Catechol Intermediate Bioactivation->Catechol Quinone Ortho-Quinone (Reactive Electrophile) Catechol->Quinone Oxidation Toxicity Protein Adducts (Hepatotoxicity) Quinone->Toxicity Covalent Binding

Caption: Divergent metabolic pathways of biphenyls: Safe clearance via glucuronidation vs. bioactivation to toxic quinones.

Diagram 2: Optimization Screening Cascade

A logical workflow for filtering biphenyl candidates.

ScreeningCascade Design 1. Design (Ortho-substitution) InSilico 2. In Silico Screen (SwissADME) Design->InSilico Solubility 3. Kinetic Solubility (FaSSIF Media) InSilico->Solubility Pass LogP < 5 Microsomes 4. Metabolic Stability (HLM + NSB Check) Solubility->Microsomes Pass > 10µM ToxCheck 5. Reactive Metabolite Trapping (GSH) Microsomes->ToxCheck T1/2 > 30min ToxCheck->Design Fail: Block Metabolic Site Lead Lead Candidate ToxCheck->Lead No Adducts

Caption: Step-wise screening cascade to filter biphenyl candidates, prioritizing solubility and metabolic safety.

References

  • Hatanaka, T., et al. (2008).[1] Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • De Simone, A., et al. (2017).[2] Design, Synthesis, Structure-Activity Relationship Studies... of O-Biphenyl Carbamates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, Z., et al. (2016).[3][4] Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives. Retrieved from [Link]

  • McKinney, J. D., & Singh, P. (1981). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Chemico-Biological Interactions. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol via Oxidative Dimerization of 2,6-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the synthesis of 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), a biphenolic compound with significant antioxidant and potential therapeutic properties.[1][2] The synthesis is achieved through the oxidative coupling of the readily available precursor, 2,6-dimethoxyphenol (2,6-DMP). We present two robust protocols: a green, chemo-enzymatic method employing laccase and a traditional chemical oxidation method. This guide emphasizes mechanistic understanding, experimental causality, and provides comprehensive, step-by-step protocols suitable for research and development environments.

Introduction and Scientific Background

3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, also known as hydrocoerulignone, is a symmetrical biphenol that serves as a valuable molecular scaffold in medicinal chemistry and materials science.[1] Its structure, derived from the dimerization of 2,6-dimethoxyphenol, imparts notable biological activities, including potent antioxidant capacity that significantly exceeds its monomeric precursor.[3] This enhanced activity makes it a compound of interest for applications in drug development, particularly in areas targeting oxidative stress-related pathologies.[2]

The core transformation from 2,6-DMP to TMBP is an oxidative C-C coupling reaction.[4] This class of reaction is fundamental in natural product synthesis and polymer chemistry, mimicking biosynthetic pathways for compounds like lignans. The reaction proceeds via the generation of a phenoxy radical intermediate, which then undergoes a highly specific dimerization. The methoxy groups at the C2 and C6 positions of the phenol ring sterically hinder ortho-coupling, directing the reaction to favor the formation of a C-C bond at the para-position (C4), leading to the desired symmetrical biphenol.[5]

This guide details two validated methods for this synthesis:

  • Enzymatic Synthesis: A biocatalytic approach using laccase, an oxidoreductase enzyme. This method is lauded for its high selectivity, mild reaction conditions, and environmental compatibility, utilizing molecular oxygen as the terminal oxidant.[3][6]

  • Chemical Synthesis: A method employing a chemical oxidant, which offers versatility and can be adapted for various scales and laboratory settings.

Reaction Mechanism: Phenoxy Radical-Mediated Dimerization

The oxidative coupling of 2,6-DMP is initiated by a one-electron oxidation of the phenolic hydroxyl group to form a phenoxy radical. This process can be catalyzed by enzymes like laccase or by transition metal complexes.[4][6][7] The resulting radical is not localized on the oxygen atom but is delocalized across the aromatic ring through resonance. The primary resonance structures place significant radical character on the carbon atom para to the oxygen.

The key steps are as follows:

  • Oxidation: The catalyst (e.g., Laccase) abstracts a single electron from the 2,6-DMP molecule, yielding a phenoxy radical and a proton.[8]

  • Resonance Stabilization: The unpaired electron delocalizes, with a major resonance contributor having the radical centered on the C4 carbon (para-position).

  • Dimerization: Two of these para-radical species undergo a recombination event (radical-radical coupling) to form a new C-C single bond, creating the biphenyl backbone.[8]

  • Tautomerization: The resulting intermediate rapidly tautomerizes to re-establish aromaticity in both rings, yielding the final stable product, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol.

G A 2x 2,6-Dimethoxyphenol B 2x Phenoxy Radical Intermediate A->B C Resonance Stabilization (Radical at para-position) B->C D Radical-Radical Coupling C->D E 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (Final Product) D->E

Caption: Mechanism of oxidative coupling of 2,6-dimethoxyphenol.

Experimental Protocols & Methodologies

Method A: Enzymatic Synthesis using Laccase

This protocol leverages the high specificity of laccase for phenolic substrates, providing a clean and efficient route to the target compound under mild, aqueous conditions. The use of an organic co-solvent is often beneficial to improve the solubility of the product and facilitate its separation from the aqueous phase.[3][9]

3.1. Materials and Reagents

  • 2,6-Dimethoxyphenol (2,6-DMP), ≥99% purity

  • Laccase (from Trametes versicolor or other fungal source)

  • Sodium Acetate Buffer (0.1 M, pH 5.0)

  • Acetone or Ethyl Acetate (ACS Grade)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

3.2. Equipment

  • Magnetic stirrer with stir bar

  • Reaction vessel (e.g., 250 mL round-bottom flask)

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

3.3. Step-by-Step Protocol

  • Reaction Setup: In a 250 mL flask, dissolve 1.0 g of 2,6-dimethoxyphenol in 50 mL of 0.1 M sodium acetate buffer (pH 5.0). Add 50 mL of acetone as a co-solvent to create a homogenous monophasic system.[3] The use of acetone has been shown to preferentially form the dimer.[3]

  • Enzyme Addition: Initiate the reaction by adding a solution of laccase (e.g., 1000 U) to the stirring substrate solution. The flask should be left open to the air to ensure a sufficient supply of oxygen, which is the co-substrate for the laccase enzyme.[6]

  • Incubation: Allow the reaction to stir at room temperature (25°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The formation of the dimer product will be evident as a new, less polar spot compared to the starting material.

  • Work-up and Extraction: Upon completion, quench the reaction by adding a small amount of ascorbic acid or by denaturing the enzyme by adding an equal volume of ethyl acetate.

  • Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol as a white or off-white solid.

  • Characterization: Confirm the identity and purity of the product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass for the product is m/z 306.11.[10]

Method B: Chemical Oxidative Coupling using a Copper-Amine Catalyst

This method employs a well-established chemical oxidant system for phenolic coupling. Copper(I) or Copper(II) salts in the presence of an amine ligand and oxygen (from air) form a catalytic species capable of performing the one-electron oxidation.[11]

3.1. Materials and Reagents

  • 2,6-Dimethoxyphenol (2,6-DMP), ≥99% purity

  • Copper(II) Chloride (CuCl₂)

  • Pyridine or N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Methanol or Acetonitrile (ACS Grade)

  • Hydrochloric Acid (1 M HCl)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

3.2. Equipment

  • Magnetic stirrer with stir bar

  • Reaction vessel with reflux condenser

  • Inert atmosphere setup (optional, but good practice)

  • Standard laboratory glassware for work-up and purification

3.3. Step-by-Step Protocol

  • Catalyst Preparation: In a flask, dissolve 2,6-dimethoxyphenol (1.0 g) in 50 mL of methanol.

  • Reaction Initiation: To this solution, add Copper(II) chloride (0.1 eq) and pyridine (2.0 eq). The amine acts as a ligand to form the active copper-amine complex catalyst.[11]

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, allowing air (oxygen) to act as the terminal oxidant. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.

  • Monitoring: Monitor the consumption of the starting material by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of 1 M HCl. This step protonates the amine ligand and quenches the catalyst.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification and Characterization: Purify the resulting crude material via flash column chromatography as described in Method A (Section 3.3, Step 8) and confirm its identity as described in Section 3.3, Step 9.

Data Summary and Method Comparison

ParameterMethod A: Enzymatic SynthesisMethod B: Chemical Synthesis
Catalyst/Reagent Laccase EnzymeCopper(II) Chloride / Pyridine
Oxidant Molecular Oxygen (O₂) from airMolecular Oxygen (O₂) from air
Solvent System Aqueous Buffer (pH 5.0) / AcetoneMethanol or Acetonitrile
Temperature Room Temperature (25°C)Room Temperature to 50°C
Typical Reaction Time 12 - 24 hours4 - 8 hours
Typical Yield 70 - 90%60 - 85%
Pros High selectivity, mild conditions, environmentally benign ("green"), simple setup.Faster reaction time, low-cost catalyst, well-established chemical method.
Cons Longer reaction time, cost of enzyme can be high, requires specific pH control.Use of organic solvents, potential for side products, requires catalyst removal.

General Experimental Workflow

The overall process for synthesizing and isolating the target compound follows a standardized workflow in synthetic chemistry, applicable to both protocols described.

Caption: Standardized workflow for the synthesis of TMBP.

References

  • Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved February 27, 2026, from [Link]

  • Suh, S. E., & Kang, H. (2024). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions.
  • Silva, D. D. V., et al. (2022). Proposed redox mechanism for laccase-catalyzed oxidation of 2,6-dimethoxyphenol. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Barbosa, A. M., et al. (2018). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Wu, J., & Kozlowski, M. C. (2018). Catalytic Oxidative Coupling of Phenols and Related Compounds. Topics in Current Chemistry, 376(1), 5.
  • Sipilä, J. (2008). Regio- and stereoselectivity of oxidative coupling reactions of phenols. VTT Open Access Repository.
  • Jamison, C. R., et al. (2017). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Chemistry – A European Journal, 23(49), 11735-11757.
  • Lenders, J. J. M., et al. (2014). Regioselective synthesis of renewable bisphenols from 2,3-pentanedione and their application as plasticizers. Green Chemistry, 16(4), 1853-1861.
  • Barbosa, A. M., et al. (2018). Proposed mechanism for the laccase-catalyzed oxidation of 2,6-dimethoxyphenol to produce the dimer (3,3',5,5'-tetramethoxy biphenyl-4,4'-diol). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Lundberg, D. (2021). Catalytic synthesis of benign bisphenols. Diva-portal.org.
  • Wu, J., & Kozlowski, M. C. (2017).
  • Xu, R., et al. (2016). Enzymatic catalysis of 2,6-dimethoxyphenol by laccases and products characterization in organic solutions. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Hay, A. S. (2004). Preparation of biphenols by oxidative coupling of alkylphenols using a recyclable copper catalyst. Google Patents.
  • ResearchGate. (n.d.). Two distinct Surfaces of a container directing C–C oxidative coupling.... Retrieved February 27, 2026, from [Link]

  • SABIC Global Technologies B.V. (2016). SYNTHESIS OF BISPHENOLS.
  • Biró, L. O., et al. (2021). Discovery of two novel laccase-like multicopper oxidases from Pleurotus citrinopileatus and their application in phenolic oligomer synthesis. PMC.
  • Johannes, C., & Majcherczyk, A. (2000). Natural Mediators in the Oxidation of Polycyclic Aromatic Hydrocarbons by Laccase from Trametes versicolor. Applied and Environmental Microbiology, 66(2), 524-528.
  • Polimeri Europa S.P.A. (2004). Process for the preparation of bisphenols.
  • Concato, V. M., et al. (2019). 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol reduces proliferation and increases necrotic zone of cell line MCF-7 3D spheroids. Even3.
  • Silva, D. D. V., et al. (2022).
  • Gütz, C., et al. (2021). Developments in the Dehydrogenative Electrochemical Synthesis of 3,3′,5,5′‐Tetramethyl‐2,2′‐biphenol. Chemistry – A European Journal, 27(29), 8252-8265.
  • Liu, X. (2006). Method for preparing 3-hydroxy-4,3',4',5' tetramethoxy bibenzil.
  • PubChem. (n.d.). 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. Retrieved February 27, 2026, from [Link]

  • Sammon, D., et al. (2024). Chemo-enzymatic synthesis of tetrasaccharide linker peptides to study the divergent step in glycosaminoglycan biosynthesis. PMC.
  • Concato-Lopes, V. M., et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. PubMed.
  • Linger, J. G. (2023). Synthetic Procedure of 3,3'-dimethoxy-5,5'-dipropyl-2,2'-biphenyldiol v1. protocols.io.
  • Jiangsu B-Golden Industrial Co Ltd. (2021). Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

Sources

Application Notes and Protocols: Laccase-Catalyzed Oxidative Coupling of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Nature's "Green" Catalyst for Synthesis and Transformation

Laccases (EC 1.10.3.2) are a fascinating class of multi-copper oxidoreductase enzymes that have garnered significant attention as versatile and eco-friendly biocatalysts. Found widely in fungi, plants, bacteria, and insects, their primary role in nature involves processes like lignin degradation, pigment formation, and detoxification. For researchers and drug development professionals, the power of laccase lies in its ability to perform a one-electron oxidation on a vast array of phenolic and other aromatic compounds, using only molecular oxygen as the oxidant and producing water as the sole byproduct.

This catalytic action generates highly reactive phenoxyl radicals. These radicals can then spontaneously undergo a variety of coupling reactions, leading to the formation of dimers, oligomers, and complex polymers. This process, known as oxidative coupling, opens a gateway to synthesizing novel bioactive compounds, creating functional biopolymers, modifying material surfaces, and remediating environmental pollutants.

This guide provides an in-depth exploration of the principles governing laccase-catalyzed oxidative coupling and delivers detailed protocols for its practical application in the laboratory.

Scientific Principles of Laccase Catalysis

The Laccase Catalytic Core

Laccases are glycoproteins containing a unique catalytic site composed of four copper atoms, organized into three distinct types based on their spectroscopic properties. The catalytic cycle begins with the substrate, a phenolic compound, binding near the Type 1 (T1) or "blue" copper center. The T1 copper abstracts a single electron from the substrate, generating a free radical. This electron is then shuttled internally to a trinuclear cluster containing the Type 2 (T2) and a pair of Type 3 (T3) copper atoms. This process repeats for three additional substrate molecules, allowing the trinuclear cluster to accumulate four electrons. These electrons are then used to perform the four-electron reduction of molecular oxygen (O₂) to two molecules of water (H₂O).

Laccase_Catalytic_Cycle Laccase Catalytic Cycle cluster_enzyme Laccase Enzyme T1 T1 Cu²⁺ TNC Trinuclear Cluster (T2/T3) Cu²⁺ T1->TNC e⁻ Radical 4 Phenoxyl Radical (R-O•) O2 O₂ TNC->O2 4e⁻ reduction Substrate 4 Phenol (R-OH) Substrate->T1 4 x 1e⁻ oxidation H2O 2 H₂O Protons 4 H⁺ Oxidative_Coupling_Pathway General Pathway of Oxidative Coupling Phenol Phenolic Substrate Laccase Laccase + O₂ Phenol->Laccase Oxidation Radical Phenoxyl Radical Intermediate Laccase->Radical Dimer Dimerization Radical->Dimer Crosslink Cross-Coupling (with other molecules) Radical->Crosslink Oligomer Oligomerization Dimer->Oligomer Products Diverse Products Dimer->Products Polymer Polymerization Oligomer->Polymer Polymer->Products Crosslink->Products

Caption: Pathway from substrate oxidation to diverse coupling products.

Key Factors Influencing Reaction Success

Optimizing a laccase-catalyzed reaction requires careful control over several parameters. The causality behind these choices is critical for reproducibility and achieving desired outcomes.

FactorInfluence and RationaleTypical Range
pH The pH affects both the enzyme's activity and stability, as well as the redox potential of the phenolic substrate. Most fungal laccases, which are commonly used, exhibit optimal activity in acidic conditions.pH 3.0 - 6.0
Temperature Reaction rates increase with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The optimal temperature and thermal stability are highly dependent on the source of the laccase.30 - 60 °C
Enzyme Source Laccases from different organisms (e.g., fungi, bacteria) have different redox potentials, substrate specificities, and stability profiles. Fungal laccases from species like Trametes versicolor are common due to their high redox potential.N/A
Substrate Structure The presence and position of electron-donating groups (e.g., -OH, -OCH₃) on the phenolic ring influence its susceptibility to oxidation. Steric hindrance can also affect the rate of reaction and the structure of the final products.N/A
Oxygen Availability As a co-substrate, molecular oxygen is essential. In viscous solutions or high-density reactions, oxygen availability can become a rate-limiting factor. Gentle agitation or bubbling with air can ensure sufficient oxygen supply.N/A
Solvent System While laccases are aqueous enzymes, the inclusion of water-miscible organic solvents (e.g., ethanol, DMSO) may be necessary to solubilize hydrophobic phenolic substrates. However, high concentrations can denature the enzyme.< 30% v/v

Experimental Protocols

The following protocols provide a framework for quantifying laccase activity and performing a typical oxidative coupling reaction.

Protocol 1: Laccase Activity Assay using ABTS

Principle: This assay is a self-validating system to quantify the enzymatic activity of a laccase solution before its use in synthesis. Laccase oxidizes the non-colored substrate ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to its stable green-blue radical cation (ABTS•+), which can be monitored spectrophotometrically at 420 nm.

Materials:

  • Laccase enzyme solution of unknown activity

  • ABTS (M.W. 548.68 g/mol )

  • Sodium acetate buffer (e.g., 100 mM, pH 5.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare ABTS Stock Solution: Prepare a 10 mM ABTS solution in the acetate buffer.

  • Reaction Setup: In a 1 mL cuvette, combine the following:

    • 800 µL of 100 mM Sodium Acetate Buffer (pH 5.0)

    • 100 µL of 10 mM ABTS solution (Final concentration: 1 mM)

  • Blank Measurement: Add 100 µL of deionized water (in place of enzyme) to the cuvette. Mix and use this solution to zero the spectrophotometer at 420 nm.

  • Enzyme Reaction:

    • Prepare a fresh cuvette with buffer and ABTS as in step 2.

    • Equilibrate the cuvette and the enzyme solution to the desired temperature (e.g., 25°C).

    • Add 100 µL of an appropriately diluted laccase enzyme solution to the cuvette.

    • Immediately mix by inversion and start monitoring the absorbance increase at 420 nm for 3-5 minutes, taking readings every 15-30 seconds.

  • Calculate Activity:

    • Determine the linear rate of absorbance change per minute (ΔA₄₂₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (U/mL) = (ΔA₄₂₀/min * V_total) / (ε * V_enzyme * d)

      • Where:

        • U: One unit (U) is the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

        • ΔA₄₂₀/min: The linear rate of absorbance change.

        • V_total: Total reaction volume in mL (e.g., 1.0 mL).

        • ε (Molar extinction coefficient of ABTS•+): 36,000 M⁻¹cm⁻¹.

        • V_enzyme: Volume of enzyme solution added in mL (e.g., 0.1 mL).

        • d: Light path of the cuvette in cm (usually 1 cm).

Protocol 2: Laccase-Catalyzed Oxidative Coupling of Guaiacol

Principle: This protocol details the synthesis of a polymeric product from a model phenolic substrate, guaiacol. The reaction progress can be visually observed by a color change to reddish-brown and quantitatively monitored by spectrophotometry or chromatography.

Materials:

  • Standardized laccase solution (from Protocol 1) from Trametes versicolor or similar fungal source

  • Guaiacol (2-methoxyphenol)

  • Sodium acetate buffer (100 mM, pH 5.0)

  • Ethanol or DMSO (for substrate dissolution if needed)

  • Reaction vessel (e.g., glass vial or flask) with magnetic stirring

  • HPLC or TLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a 100 mM stock solution of guaiacol in the acetate buffer. A small amount of ethanol (<10% of final volume) can be used to aid dissolution if necessary.

  • Reaction Setup:

    • In a 10 mL glass vial, add 5 mL of the 100 mM guaiacol stock solution.

    • Place the vial on a magnetic stir plate and begin gentle stirring to ensure aeration.

    • Equilibrate the solution to the reaction temperature (e.g., 30°C).

  • Initiate Reaction: Add a defined amount of laccase (e.g., 5-10 U) to the reaction mixture to initiate the coupling. The choice of enzyme loading is critical; lower amounts may lead to slow reactions, while excessive amounts can be wasteful.

  • Reaction Monitoring:

    • Visual: Observe the color change of the solution over time.

    • Quantitative (Optional): At set time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL). Immediately quench the reaction by adding it to a tube containing a denaturing solution (e.g., 450 µL of methanol or acetonitrile) to precipitate the enzyme.

    • Analyze the quenched samples via HPLC to monitor the disappearance of the guaiacol monomer peak and the appearance of new product peaks.

  • Product Recovery:

    • After the desired reaction time (e.g., 24 hours), terminate the reaction by boiling for 10 minutes to denature the laccase or by adding a large volume of a precipitating solvent like cold ethanol.

    • Centrifuge the mixture to pellet the precipitated polymer and denatured enzyme.

    • Wash the pellet with water or buffer to remove unreacted monomer.

    • The resulting polymeric product can be dried (lyophilized or under vacuum) for further characterization.

Experimental_Workflow Workflow for Laccase-Catalyzed Coupling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Analysis cluster_recovery Product Recovery P1 Standardize Laccase (Protocol 1) R3 Add Laccase to Initiate P1->R3 P2 Prepare Substrate & Buffer Solutions R1 Combine Substrate & Buffer P2->R1 R2 Equilibrate Temp & Start Stirring R1->R2 R2->R3 A1 Take Aliquots at Time Points R3->A1 A2 Quench Reaction A1->A2 F1 Terminate Reaction (Heat / Solvent) A1->F1 After Final Time Point A3 Analyze via HPLC / TLC A2->A3 F2 Precipitate & Wash Polymer F1->F2 F3 Dry Product for Characterization F2->F3

Caption: Step-by-step experimental workflow from preparation to recovery.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or very low reaction rate Inactive enzyme.Verify enzyme activity using Protocol 1. Use a fresh batch of enzyme if necessary.
Incorrect pH or temperature.Measure the pH of the reaction buffer. Ensure the reaction is run at the optimal temperature for the specific laccase.
Presence of inhibitors (e.g., sodium azide, halides).Ensure all glassware is clean and solutions are made with high-purity water.
Insufficient oxygen.Increase the headspace in the reaction vessel or use gentle agitation/aeration.
Reaction starts but stops prematurely Substrate inhibition.Try lowering the initial substrate concentration.
Enzyme instability/inactivation.Consider immobilizing the laccase to improve operational stability. Check if reaction byproducts are known to inactivate the enzyme.
Product is a complex, inseparable mixture Inherent nature of radical polymerization.This is often expected. Use chromatographic techniques with gradient elution (HPLC) or preparative chromatography to attempt separation.
Vary reaction conditions (e.g., lower temperature, different solvent) to potentially favor the formation of a major product.

Conclusion and Future Outlook

Laccase-catalyzed oxidative coupling is a powerful platform for green chemistry, enabling the synthesis of complex molecules from simple phenolic precursors under mild, aqueous conditions. Its applications are continually expanding, from the development of novel pharmaceuticals and nutraceuticals with enhanced antioxidant properties to the creation of sustainable polymers and dyes. As research advances in protein engineering and enzyme immobilization, the stability, substrate scope, and industrial viability of laccases will undoubtedly continue to grow, solidifying their role as a cornerstone of modern biocatalysis.

References

  • Jeon, J. R., Murugesan, K., Kim, Y. M., Kim, E. J., & Chang, Y. S. (2012). Laccase‐catalysed polymeric dye synthesis from plant‐derived phenols for potential application in hair dyeing: Enzymatic colourations driven by homo‐ or heteropolymer synthesis. Microbial Biotechnology, 5(3), 384-395. Available at: [Link]

  • Arora, D. S., & Sharma, R. K. (2010). Laccase: Microbial Sources, Production, Purification, and Potential Biotechnological Applications. Applied Microbiology and Biotechnology, 87(2), 485-498. Available at: [Link]

  • Riva, S. (2020). Biocatalysis with Laccases: An Updated Overview. Molecules, 26(1), 93. Available at: [Link]

  • D'Annibale, A., Sermanni, G. G., Crestini, C., & Giovannozzi-Sermanni, G. (2022). Laccase-mediated synthesis of bioactive natural products and their analogues. Organic & Biomolecular Chemistry, 20(19), 3986-4003. Available at: [Link]

  • Sharma, A., & Sharma, R. (2015). LACCASES: SOURCES AND THEIR ENVIRONMENTAL APPLICATION. International Journal of Bioassays, 4(10), 4438-4444. Available at: [Link]

  • Bilal, M., & Iqbal, H. M. N. (2023). Eco-Friendly Biocatalysts: Laccase Applications, Innovations, and Future Directions in Environmental Remediation. Catalysts, 13(10), 1345. Available at: [Link]

  • Verma, A. K., & Shirkot, C. K. (2022). Bacterial Laccases as Biocatalysts for the Remediation of Environmental Toxic Pollutants: A Green and Eco-Friendly Approach—A Review. International Journal of Environmental Research and Public Health, 19(24), 16839. Available at: [Link]

  • Wang, Y., He, Y., & Liu, R. (2024). Theoretical Insights into the Catalytic Oxidation of Phenols and Arylamines by Laccases via the Proton-Coupled Electron Transfer Mechanism. The Journal of Physical Chemistry B, 128(38), 8639–8649. Available at: [Link]

  • Mate, D. M., & Alcalde, M. (2017). Laccase: a multi-purpose biocatalyst at the forefront of biotechnology. Microbial Biotechnology, 10(6), 1457-1467. Available at: [Link]

  • Rosales-Mendoza, S., & Angulo, C. (2013). An Easy Method for Screening and Detection of Laccase Activity. Journal of Analytical Methods in Chemistry, 2013, 857385. Available at: [Link]

  • D'Acunzo, F., & Galli, C. (2020). Biocatalysis with Laccases: An Updated Overview. Catalysts, 11(1), 25. Available at: [Link]

  • Kudanga, T., Nemadziva, B., & Le Roes-Hill, M. (2017). Laccase catalysis for the synthesis of bioactive compounds. Applied Microbiology and Biotechnology, 101(1), 13-33. Available at: [Link]

  • Cardullo, N., Leanza, L., Tringali, C., & Spatafora, C. (2022). Laccase-mediated synthesis of bioactive natural products and their analogues. RSC Chemical Biology, 3(6), 685-703. Available at: [Link]

  • Singh, A., Kumar, A., & Singh, S. (2023). LACCASE ENZYME: A Sustainable Catalyst For Bioremediation Strategies. Journal of Advanced Scientific Research, 14(04), 01-08. Available at: [Link]

  • Pyrgiotakis, Z., Tzani, A., & Detsi, A. (2024). Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging. Polymers, 16(6), 754. Available at: [Link]

  • Fernandes, C. S. M., Oliveira, M. C., & Silvestre, A. J. D. (2025). Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition. International Journal of Molecular Sciences, 26(10), 5519. Available at: [Link]

  • Jeon, J. R., Murugesan, K., & Chang, Y. S. (2012). Laccase‐catalysed polymeric dye synthesis from plant‐derived phenols for potential application in hair dyeing: Enzymatic colourations driven by homo‐ or heteropolymer synthesis. Microbial Biotechnology, 5(3), 384-395. Available at: [Link]

  • Mai, C., Milagres, A. M. F., & Hüttermann, A. (2006).

Enzymatic synthesis of biphenyl dimers from lignin models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Synthesis of Biphenyl Dimers from Lignin Models

Executive Summary

This guide details the enzymatic synthesis of stable biphenyl (5-5') dimers from monomeric lignin models (Vanillin and Ferulic Acid) using Laccase and Horseradish Peroxidase (HRP). Unlike traditional chemical oxidative coupling, which often requires toxic metal catalysts (e.g.,


) and yields complex oligomeric mixtures, enzymatic routes offer milder conditions and tunable regioselectivity.

Key Applications:

  • Pharmaceutical Intermediates: Biphenyl scaffolds for antiviral and antineoplastic drug discovery.

  • Bio-based Polymers: Precursors for high-performance polyesters and epoxy resins (e.g., replacing Bisphenol A).

  • Flavor & Fragrance: Synthesis of Dehydrodivanillin (taste enhancer).[1]

Mechanistic Principles & Regioselectivity

The core mechanism involves the one-electron oxidation of the phenolic hydroxyl group by the enzyme, generating a phenoxy radical. This radical is resonance-stabilized, delocalizing the unpaired electron to the ortho (C5), para (C1), and oxygen positions.

The Challenge: Radical coupling is diffusion-controlled. Without intervention, coupling occurs randomly, leading to a mixture of:

  • 
    -O-4 / 4-O-5 (Ether linkages):  Often unstable or leads to polymerization.
    
  • 
    -5 (Phenylcoumaran):  Common in ferulic acid.
    
  • 5-5' (Biphenyl): The target carbon-carbon linkage.[2][3][4]

Control Strategy: To favor 5-5' coupling, we must sterically hinder the


-positions or manipulate the solvent cage effect.
  • Substrate Choice: Vanillin lacks a

    
    -carbon, naturally favoring 5-5' coupling.
    
  • pH Control: Near-neutral pH (5.0–6.5) favors C-C coupling over C-O polymerization for certain laccases.

  • Micellar Templating: Surfactants can align monomers to enforce specific radical collisions.

Diagram 1: Radical Coupling Mechanism

G Substrate Lignin Monomer (Phenolic) Radical Phenoxy Radical (Resonance Hybrids) Substrate->Radical -1 e- / -H+ Enzyme Enzyme (Laccase/HRP) Enzyme->Radical Catalysis Coupling_CC C-C Coupling (5-5' Biphenyl) Radical->Coupling_CC Preferred (Steric/pH Control) Coupling_CO C-O Coupling (Ether/Polymer) Radical->Coupling_CO Side Reaction Product Stable Dimer (Precipitate) Coupling_CC->Product Re-aromatization

Caption: Oxidative generation of phenoxy radicals and the bifurcation between target C-C biphenyl coupling and undesired C-O etherification.

Critical Experimental Parameters

ParameterRecommended RangeImpact on Synthesis
Enzyme Source T. versicolor (Laccase) or HRPLaccase requires

; HRP requires controlled

addition.
pH 4.5 – 6.0 (Acetate Buffer)Acidic pH favors radical stability; alkaline pH promotes polymerization.
Cosolvent Acetone or Ethanol (10–20% v/v)Increases substrate solubility. Warning: >30% denatures enzymes.
Substrate Conc. 10 – 50 mMHigh concentration favors dimerization over polymerization (intermolecular vs intramolecular).
Oxidant Air (Laccase) or

(HRP)
HRP requires stoichiometric oxidant; excess

causes suicide inactivation.

Protocol A: Laccase-Mediated Synthesis of Dehydrodivanillin

Target: High-yield synthesis of 5-5' dimer from Vanillin.

Reagents:

  • Vanillin (Sigma-Aldrich, >99%)

  • Laccase from Trametes versicolor (Specific Activity >0.5 U/mg)

  • Sodium Acetate Buffer (0.1 M, pH 5.0)

  • Acetone (HPLC Grade)

  • Ethyl Acetate (for extraction)

Workflow:

  • Substrate Preparation: Dissolve 1.52 g (10 mmol) of Vanillin in 20 mL of Acetone.

  • Buffer Equilibration: Add the acetone solution to 80 mL of Sodium Acetate buffer (0.1 M, pH 5.0) in a 250 mL Erlenmeyer flask. The solution may turn cloudy; stir vigorously to create a fine suspension.

  • Enzyme Initiation: Add Laccase (100 U total activity).

  • Reaction: Incubate at 30°C with vigorous orbital shaking (200 rpm) to ensure oxygen saturation.

    • Note: Do not seal tightly; allow air exchange.

  • Monitoring: The solution will darken (yellow

    
     brown) and a precipitate (the dimer) will form due to lower solubility.
    
  • Termination (24 hours): Acidify to pH 2.0 using 1 M HCl to stop enzyme activity and precipitate remaining phenols.

  • Purification:

    • Filter the precipitate (crude dimer).

    • Wash with cold water to remove unreacted monomer.

    • Recrystallize from Ethanol/Water (50:50).

Expected Yield: 85–95% Product: 6,6'-Dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxaldehyde (Dehydrodivanillin).

Protocol B: Micelle-Assisted HRP Coupling of Ferulic Acid

Target: Regioselective control for Ferulic Acid dimers.

Ferulic acid has a propenyl tail, allowing


-5 and 

-

coupling. To force 5-5' coupling, we use a micellar system to orient the molecules.

Reagents:

  • Ferulic Acid[5][6][7]

  • Horseradish Peroxidase (HRP) Type II

  • Surfactant: CTAB (Cetyltrimethylammonium bromide) or Tween 80

  • Hydrogen Peroxide (3%)[1]

Workflow:

  • Micelle Formation: Dissolve Ferulic Acid (5 mM) in Sodium Phosphate buffer (pH 6.0) containing 0.1 M CTAB . Stir for 30 mins to equilibrate micelles.

  • Enzyme Addition: Add HRP (5 U/mL final concentration).

  • Oxidant Feed: Using a syringe pump, add

    
     (1.1 equivalents) dropwise over 1 hour.
    
    • Critical: Rapid addition causes random coupling and enzyme inactivation.

  • Extraction: Add Ethyl Acetate (equal volume) to break micelles and extract phenolics.

  • Separation: The organic layer contains a mixture of dimers. 5-5' dimers are separated via Semi-preparative HPLC (C18 column, Methanol/Water gradient).

Diagram 2: Experimental Workflow (Laccase)

Workflow Start Start: Substrate Dissolution (Vanillin + Acetone) Mix Mix with Buffer (Na-Acetate pH 5.0) Start->Mix Enzyme Add Laccase (Aeration required) Mix->Enzyme Incubate Incubate 24h @ 30°C (Precipitate forms) Enzyme->Incubate Stop Acidify (pH 2.0) & Filter Solids Incubate->Stop Purify Recrystallization (EtOH/H2O) Stop->Purify Analysis Analysis (NMR / HPLC) Purify->Analysis

Caption: Step-by-step workflow for the laccase-mediated precipitation of biphenyl dimers.

Analytical Validation

To confirm the 5-5' linkage (vs.


-5 or ether bonds), NMR is the gold standard.
Analytical MethodCharacteristic Signal (5-5' Dimer)
1H NMR Disappearance of aromatic proton at C5. Integration of aromatic region shows symmetric pattern.
13C NMR Shift of C5 carbon signal (approx 125 ppm

130-135 ppm) due to C-C bond formation.
Mass Spec (LC-MS) [M-H]- peak at 2M - 2 (loss of 2 protons). E.g., Vanillin (152)

Dimer (302).

Troubleshooting & Optimization

  • Problem: Low Yield / No Precipitate.

    • Cause: pH too high (phenolate anion repels), or enzyme inactive.

    • Fix: Adjust pH to 5.[2]0. Check enzyme activity with ABTS assay.

  • Problem: Polymerization (dark insoluble tar).

    • Cause: Radical concentration too high.

    • Fix: Reduce enzyme concentration or add oxidant (H2O2) more slowly.

  • Problem: Wrong Regioisomer (

    
    -5 instead of 5-5').
    
    • Fix: Switch solvent system.[1] High organic content (e.g., 50% Dioxane) can shift selectivity but may lower rate.

References

  • BenchChem. (2025).[1] Comparative study of divanillin synthesis using different enzymatic catalysts. Retrieved from

  • Llevot, A., et al. (2016).[8] Selective laccase-catalyzed dimerization of phenolic compounds derived from lignin. Journal of Molecular Catalysis B: Enzymatic. Retrieved from

  • Larsen, E., et al. (2001). Regioselective dimerization of ferulic acid in a micellar solution. Journal of Agricultural and Food Chemistry. Retrieved from

  • Gómez-Álvarez, H., et al. (2024). Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid. Green Chemistry. Retrieved from

  • RSC Publishing. (2012). On the factors affecting product distribution in laccase-catalyzed oxidation of a lignin model compound. Organic & Biomolecular Chemistry. Retrieved from

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Application Note: Strategies for the Purification of 3,3',5,5'-Tetramethoxybiphenyl via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Purifying 3,3',5,5'-Tetramethoxybiphenyl

A common point of confusion arises from the structurally related compound, 3,3',5,5'-tetramethoxy(1,1'-biphenyl)-4,4'-diol (CAS 612-69-1).[1][2] The presence of the two hydroxyl groups in the latter dramatically increases its polarity and hydrogen bonding capability, rendering recrystallization protocols for the diol derivative unsuitable for the target compound, which lacks these hydroxyl groups.

This application note provides a comprehensive guide for developing a robust recrystallization protocol for 3,3',5,5'-tetramethoxybiphenyl. It is designed to empower the researcher with the foundational principles of solvent selection and a systematic methodology to identify the optimal solvent or solvent system for achieving high-purity crystals.

Foundational Principles: Selecting the Ideal Recrystallization Solvent

The success of recrystallization hinges on the differential solubility of the target compound in a chosen solvent at different temperatures. An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent should completely dissolve the crude 3,3',5,5'-tetramethoxybiphenyl at or near the solvent's boiling point.

  • Low Solvating Power at Ambient or Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.

  • Appropriate Boiling Point: The boiling point of the solvent should be high enough to provide a significant solubility differential but not so high as to risk decomposition of the solute. Ideally, the solvent's boiling point should be lower than the melting point of the compound being purified to prevent the compound from "oiling out".

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

Based on the structure of 3,3',5,5'-tetramethoxybiphenyl—a non-polar biphenyl core with four polar methoxy groups—the molecule can be classified as moderately polar. It lacks hydrogen bond-donating capabilities but can act as a hydrogen bond acceptor at the oxygen atoms of the methoxy groups. This informs our initial choice of candidate solvents.

Systematic Solvent Screening Protocol

A systematic approach is the most reliable way to identify the optimal recrystallization solvent. This involves testing the solubility of a small amount of the crude product in a range of candidate solvents.

Candidate Solvents for Screening

The following table provides a list of candidate solvents, categorized by polarity, for the initial screening.

Solvent Category Solvent Boiling Point (°C) Predicted Solubility Behavior for 3,3',5,5'-Tetramethoxybiphenyl
Non-Polar Hexane69Likely low solubility at all temperatures. Potentially useful as an anti-solvent in a mixed-solvent system.
Toluene111Moderate to good solubility when hot, potentially lower when cold. A good candidate.
Moderately Polar Ethyl Acetate77Likely a good candidate. The ester group offers moderate polarity.
Acetone56May be too good a solvent, leading to low recovery. Worth testing.
Isopropanol82A good candidate. The alcohol provides polarity.
Polar Aprotic Acetonitrile82May be a suitable solvent.
Polar Protic Ethanol78Similar to isopropanol, a strong candidate. Often used for methoxy-substituted aromatics.
Methanol65May be too polar, but worth testing.
Experimental Protocol for Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude 3,3',5,5'-tetramethoxybiphenyl into several small test tubes.

  • Initial Solubility Test (Cold): To each test tube, add 0.5 mL of a different candidate solvent at room temperature. Agitate the mixture and observe the solubility.

    • Observation: If the compound dissolves completely, the solvent is likely too good and will result in poor recovery.

  • Solubility Test (Hot): If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate to the boiling point of the solvent. Add small increments of the solvent (0.2 mL at a time) until the solid dissolves completely.

    • Observation: Note the amount of solvent required to dissolve the compound. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Crystallization Test (Cooling): Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

    • Observation: The formation of a significant amount of crystalline precipitate indicates a promising solvent.

  • Evaluation: The best single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point, and which yields a good recovery of crystals upon cooling.

Recommended Recrystallization Protocol

Based on the principles of "like dissolves like" and empirical data from similar methoxy-substituted biphenyls, a starting point for the recrystallization of 3,3',5,5'-tetramethoxybiphenyl would be a moderately polar protic solvent like ethanol or isopropanol, or a mixed-solvent system such as ethyl acetate/hexane.

Single-Solvent Recrystallization (e.g., with Ethanol)
  • Dissolution: Place the crude 3,3',5,5'-tetramethoxybiphenyl in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (1-2% of the solute mass). Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mixed-Solvent Recrystallization (e.g., with Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude product in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate/hexane for washing the crystals.

Visualization of Workflows

Recrystallization_Solvent_Selection start Start: Crude 3,3',5,5'-tetramethoxybiphenyl test_solvents Select Candidate Solvents (Polar & Non-Polar) start->test_solvents solubility_rt Test Solubility at Room Temperature test_solvents->solubility_rt dissolves_rt Dissolves? solubility_rt->dissolves_rt solubility_hot Heat to Boiling Test Solubility dissolves_rt->solubility_hot No too_good_solvent Too Good Solvent (Discard) dissolves_rt->too_good_solvent Yes dissolves_hot Dissolves? solubility_hot->dissolves_hot cool_solution Cool Solution (Room Temp -> Ice Bath) dissolves_hot->cool_solution Yes insoluble Insoluble (Discard) dissolves_hot->insoluble No crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Single Solvent crystals_form->good_solvent Yes poor_solvent Poor Solvent (Potential Anti-Solvent) crystals_form->poor_solvent No mixed_solvent Consider for Mixed-Solvent System poor_solvent->mixed_solvent

Caption: Workflow for systematic recrystallization solvent selection.

Recrystallization_Protocol cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) decolorize->hot_filter cool Slowly Cool to Induce Crystal Formation hot_filter->cool ice_bath Chill in Ice Bath cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General protocol for recrystallization.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause(s) Solution(s)
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound. The solution is too saturated.Use a lower-boiling solvent. Add more hot solvent to the mixture to decrease saturation.
No Crystals Form Upon Cooling Too much solvent was used. The compound is highly soluble even in the cold solvent.Evaporate some of the solvent and try to cool again. Try a different solvent or a mixed-solvent system.
Premature Crystallization During Hot Filtration The solution cooled down in the funnel.Use a pre-warmed funnel and receiving flask. Add a small excess of hot solvent before filtering.
Low Recovery of Purified Product Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly cooled in an ice bath. Wash the crystals with a minimal amount of ice-cold solvent.

Conclusion

While a specific, pre-optimized recrystallization protocol for 3,3',5,5'-tetramethoxybiphenyl is not prominently documented, a highly effective purification method can be developed through a systematic and principled approach. By carefully screening a range of solvents and applying the general recrystallization protocols outlined in this note, researchers can consistently obtain this compound in high purity. The key to success lies in the empirical determination of the ideal solvent that provides a large solubility differential between hot and cold conditions.

References

  • LookChem. 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. [Link]

  • PubChem. 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Alberta. RECRYSTALLISATION. [Link]

  • JoVE. Purifying Compounds by Recrystallization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Biphenyl Dimerization Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Oxidative Coupling (Scholl Reaction)

Introduction: The Thermal Balancing Act

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemical Synthesis Group Subject: Resolving polymerization and regioselectivity issues in biphenyl dimerization.

If you are accessing this guide, you have likely encountered the "black sludge" phenomenon—where your biphenyl dimerization (aiming for quaterphenyl or extended PAHs) resulted in an insoluble, intractable solid rather than a discrete product.

In the oxidative coupling of biphenyls (commonly the Scholl reaction ), temperature is not merely a kinetic accelerator; it is the primary switch between C-C bond formation and structural rearrangement . This guide moves beyond basic "heating" instructions to explain the thermodynamic vs. kinetic controls necessary to isolate the target dimer.

Module 1: The Optimization Logic (Thermodynamics vs. Kinetics)

The dimerization of biphenyl to quaterphenyl involves the loss of two protons and two electrons. The critical failure point is the competition between intermolecular coupling (desired) and uncontrolled oligomerization (sludge).

Temperature Impact Matrix
Temperature ZoneDominant MechanismOutcomeRisk Factor
Cryogenic (< 0°C) Radical Cation FormationStable radical cations; little C-C bond formation.Reaction stalled; kinetic trapping.
Ambient (20-40°C) Kinetic ControlFormation of kinetic isomers; slow dimerization.Incomplete conversion.
Elevated (50-80°C) Optimal Zone Efficient dimerization to quaterphenyl.Exotherm management required.
High (> 100°C) Thermodynamic Control1,2-Aryl Shifts (Rearrangement); Polymerization.Loss of regioselectivity; Charring.
Visualizing the Optimization Pathway

The following decision tree outlines the logical flow for troubleshooting temperature-dependent failures.

OptimizationLogic Start Start: Biphenyl Dimerization CheckResult Analyze Crude Product (NMR/MS) Start->CheckResult Sludge Issue: Insoluble Black Sludge CheckResult->Sludge Intractable Solid Isomer Issue: Wrong Regioisomer CheckResult->Isomer Unexpected Peaks NoRxn Issue: No Conversion CheckResult->NoRxn Starting Material Only ActionSludge Cause: Uncontrolled Polymerization Action: Lower Temp (-20°C) & Dilute Sludge->ActionSludge ActionIsomer Cause: Thermodynamic Rearrangement Action: Reduce Temp, Shorten Time Isomer->ActionIsomer ActionNoRxn Cause: High Activation Barrier Action: Switch Lewis Acid (e.g., MoCl5) or Heat Stepwise NoRxn->ActionNoRxn

Figure 1: Troubleshooting logic flow for temperature-dependent failure modes in oxidative coupling.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: The "Black Sludge" Nightmare

User Question: "I used


 in dichloromethane at reflux (40°C). Within 10 minutes, the solution turned black and precipitated a solid that is insoluble in everything. What happened?"

Scientist Diagnosis: You have experienced runaway oligomerization . Biphenyl dimerization is an oxidative coupling. Once the dimer (quaterphenyl) forms, it is more electron-rich than the starting biphenyl, making it more susceptible to further oxidation.

  • The Causality: At reflux, the oxidation potential of the dimer is easily overcome, leading to trimers, tetramers, and eventually insoluble polyphenylene polymers.

  • The Fix:

    • Lower the Temperature: Start the addition of the oxidant at 0°C or -10°C .

    • Stepwise Warming: Only allow the reaction to reach room temperature after the oxidant is fully dispersed.

    • Quench Early: Do not wait for "full conversion" of the starting material. Stop the reaction at ~70% conversion to prevent the product from reacting further.

Scenario B: Regioisomer Contamination

User Question: "I am trying to synthesize 4,4'-quaterphenyl, but NMR shows a complex mixture of isomers, including what looks like meta-linkages. My reaction temp was 80°C."

Scientist Diagnosis: You are seeing the effects of arenium ion rearrangement (thermodynamic control).

  • The Causality: At high temperatures (>50°C), the reaction mechanism shifts. Instead of a direct radical-cation coupling, the system has enough energy to undergo reversible 1,2-aryl shifts (similar to a Friedel-Crafts rearrangement). The system seeks the thermodynamic minimum, which may not be your linear target.

  • The Fix:

    • Strict Kinetic Control: Maintain reaction temperature below 40°C .

    • Solvent Switch: If using nitromethane (

      
      ) as a co-solvent, reduce its ratio. Polar solvents stabilize the arenium cation, facilitating rearrangement.
      
Scenario C: Stalled Reaction

User Question: "I am using


 at 0°C. The color changed to dark blue, but after 24 hours, I only recovered starting material."

Scientist Diagnosis: The reaction is kinetically trapped.

  • The Causality: The formation of the radical cation is fast (blue color), but the C-C bond formation step has an activation barrier you haven't crossed.

  • The Fix:

    • The "Jump-Start" Protocol: Initiate at 0°C for 30 minutes, then rapidly ramp to 25°C or 35°C for 1 hour.

    • Check Moisture: Oxidative coupling requires anhydrous conditions. If your temp is low and you have trace water, the Lewis acid hydrolyzes before it can catalyze the coupling.

Module 3: Validated Experimental Protocol

Protocol:


-Mediated Oxidative Dimerization of Biphenyl
Target:  4,4'-Quaterphenyl
Standard:  Adapted from King et al. [1] and general Scholl reaction best practices.
Reagents & Setup
  • Substrate: Biphenyl (1.0 equiv)

  • Oxidant: Iron(III) Chloride (

    
    ), anhydrous (4.0 equiv)
    
  • Solvent: Dichloromethane (DCM) [Anhydrous]

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Preparation (20°C):

    • Flame-dry a 2-neck round bottom flask.

    • Dissolve Biphenyl (10 mmol) in DCM (50 mL).

    • Critical: Degas the solvent by bubbling Argon for 15 minutes. Oxygen inhibits the radical mechanism.

  • Oxidant Addition (0°C - Control Point):

    • Cool the solution to 0°C using an ice bath.

    • Add

      
       powder in four equal portions  over 20 minutes.
      
    • Observation: The solution will turn dark green/blue.

    • Why: Slow addition at low temp prevents local hot-spots that trigger polymerization.

  • Reaction Phase (Gradient Temperature):

    • Stir at 0°C for 1 hour.

    • Remove the ice bath and allow to warm to 25°C (Room Temp).

    • Monitor by TLC or LC-MS every 30 minutes.

    • Stop Condition: Terminate when the dimer:trimer ratio begins to degrade (usually 2-4 hours).

  • Quenching (Exotherm Management):

    • Cool back to 0°C .

    • Slowly add Methanol (MeOH). Caution: This is highly exothermic.

    • Filter the precipitate (often the crude dimer) and wash with MeOH to remove Iron salts.

Module 4: Mechanistic Pathway (Visualized)

Understanding the mechanism helps predict temperature effects. The pathway below illustrates the bifurcation between the desired coupling and the high-temp rearrangement.

SchollMechanism Biphenyl Biphenyl RadCation Radical Cation (Kinetic Intermediate) Biphenyl->RadCation Oxidation (-e) SigmaComplex Sigma Complex (Arenium Ion) RadCation->SigmaComplex Coupling Dimer 4,4'-Quaterphenyl (Target) SigmaComplex->Dimer Low Temp (-2H+) Rearranged Rearranged Isomers (Thermodynamic Trap) SigmaComplex->Rearranged High Temp (1,2-Shift)

Figure 2: Mechanistic bifurcation. High temperatures activate the 1,2-shift pathway (red dashed line).

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use microwave heating to speed up the dimerization? A: Not recommended. Microwave heating creates rapid internal heating rates that often overshoot the delicate window for regioselectivity. For Scholl reactions, the thermal lag of an oil bath actually provides a safety buffer against runaway exotherms.

Q2: Why does the literature sometimes suggest 140°C for Scholl reactions? A: Those protocols often refer to cyclodehydrogenation (e.g., forming graphene nanoribbons from polyphenylene precursors) rather than simple dimerization. Cyclizing a rigid backbone requires overcoming high strain energy, necessitating high heat (


 melts). For simple biphenyl dimerization, 140°C will yield tar.

Q3: How do I remove the iron residues from the product? A: Iron entrapment is common. After the methanol quench, boil the crude solid in conc. HCl / Methanol (1:1) for 30 minutes, then filter. This digests the trapped iron salts.

References

  • King, B. T., et al. (2007).[1] "Controlling the Scholl Reaction." Journal of Organic Chemistry, 72(7), 2279–2288.[1]

  • Grzybowski, M., & Skonieczny, K. (2021). "Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review." RSC Advances.

  • Li, Z., et al. (2021). "Surface-induced Selective Formation of Biphenylene Dimers." AIChE Annual Meeting Proceedings.

Sources

Technical Support Center: Catalyst Residue Removal in Tetramethoxybiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tetramethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst contamination in their crystalline products. The presence of residual catalysts, particularly palladium, from cross-coupling reactions is a critical issue that can impact downstream applications, regulatory compliance, and the overall quality of an Active Pharmaceutical Ingredient (API).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven methodologies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of tetramethoxybiphenyl crystals. Each answer provides a probable cause and a step-by-step protocol for resolution.

Question 1: My final tetramethoxybiphenyl crystals have a distinct gray, black, or orange tinge. What is the likely cause and how can I obtain a pure, white product?

Answer:

A gray or black discoloration in your crystalline product is almost certainly due to the presence of residual heterogeneous palladium catalyst, such as palladium on carbon (Pd/C).[3] An orange or brownish tint can indicate the presence of soluble palladium(II) complexes.[3] These residues are not only a visual impurity but also a significant contaminant that must be removed.

Probable Cause & Mechanism: Heterogeneous catalysts like Pd/C consist of fine metal particles on a solid support. During the reaction workup, these fine particles can be difficult to separate from the product solution and can become trapped within the crystal lattice during crystallization. Soluble palladium complexes can co-precipitate with your product.

Recommended Protocol: Filtration through a Celite® Pad

This is the first and most critical step to remove insoluble catalyst particles before crystallization.

  • Prepare the Filtration Apparatus: Place a sintered glass crucible on a clean filter flask connected to a vacuum source.

  • Form the Celite® Pad: Add a layer of Celite® (diatomaceous earth), approximately 1-2 cm thick, to the crucible. Gently press down to create a compact pad. A thicker pad is necessary for very fine catalyst particles.[3][4]

  • Pre-wet the Pad: Under vacuum, pour a small amount of the reaction solvent over the Celite® pad to wet it thoroughly and ensure it is properly seated.

  • Dilute and Filter: Dilute your crude reaction mixture with the same organic solvent to reduce viscosity. Carefully pour the diluted mixture onto the center of the Celite® pad under a gentle vacuum. The Celite® will trap the insoluble Pd/C particles.[3]

  • Wash: Wash the filter cake with additional fresh solvent to ensure all of your dissolved product is collected in the filtrate.

  • Proceed to Crystallization: The resulting clear filtrate is now ready for the crystallization step.

If Discoloration Persists (Indicating Soluble Palladium): If the filtrate is still colored, it suggests the presence of soluble or colloidal palladium species.[4] In this case, treatment with activated carbon or a metal scavenger after the Celite® filtration and before crystallization is recommended.

  • Activated Carbon Treatment: Stir the filtrate with a small amount of activated carbon for 1-3 hours.[5] The carbon can adsorb colored impurities and residual metal complexes.[3] Filter through a fresh Celite® pad to remove the carbon before proceeding.

Question 2: My product appears clean and gives a sharp melting point, but ICP-MS analysis shows palladium levels are unacceptably high. Why is recrystallization alone not working?

Answer:

This is a common and challenging scenario. While recrystallization is an excellent technique for removing many impurities, it can be unreliable for eliminating residual metals.[5][6] High palladium levels post-recrystallization indicate that the metal is likely present in a soluble or colloidal form that is not easily excluded from the crystal lattice.

Probable Cause & Mechanism: During crystallization, impurities are ideally left behind in the mother liquor as the pure compound forms a crystal lattice.[7] However, some palladium complexes can have an affinity for the product molecule and may be incorporated into the growing crystal. In some cases, crystallization can even concentrate the metal impurities within the crystal structure.[6]

Recommended Protocol: Metal Scavenger Polishing Step

Metal scavengers are solid-supported materials with functional groups that have a high affinity for specific metals. They are highly effective at removing trace amounts of dissolved metals to reach the low parts-per-million (ppm) levels required by regulatory bodies like the ICH.[8][9]

  • Select a Scavenger: For palladium, scavengers containing sulfur functional groups (thiols, thioethers) or nitrogen-based ligands (amines, triazines) are highly effective.[3] Polystyrene- or silica-supported scavengers are common choices.[10]

  • Dissolve the Product: After initial filtration to remove heterogeneous catalyst, dissolve your crude product in a suitable solvent (e.g., Toluene, Methanol, Ethyl Acetate).[5]

  • Add the Scavenger: Add the scavenger resin to the stirred solution. A typical starting point is 3-5 molar equivalents relative to the initial catalyst loading. If the catalyst amount is unknown, begin with 5-10 wt% of the scavenger relative to the product mass.[5]

  • Stir: Agitate the mixture at room temperature for 4-16 hours. Gentle heating (40-50 °C) can sometimes improve kinetics, but is not always necessary.[5]

  • Filter and Crystallize: Remove the scavenger resin by filtration (a simple filter paper or another Celite® pad is sufficient). The purified filtrate can then be concentrated and recrystallized to yield tetramethoxybiphenyl crystals with significantly lower palladium content.

Decision Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the observed state of your crude product.

D start Crude Tetramethoxybiphenyl (Post-Reaction Workup) discoloration_check Are visible black/gray particles present? start->discoloration_check celite_filtration Perform Filtration Through Celite® Pad discoloration_check->celite_filtration Yes filtrate_check Is filtrate clear and colorless? discoloration_check->filtrate_check No celite_filtration->filtrate_check scavenger_step Treat with Metal Scavenger or Activated Carbon filtrate_check->scavenger_step No (Colored) recrystallization Proceed to Recrystallization filtrate_check->recrystallization Yes scavenger_step->celite_filtration Filter to remove scavenger/ carbon analysis Analyze for Pd Content (e.g., ICP-MS) recrystallization->analysis end Pure Product (<10 ppm Pd) analysis->end

Caption: Decision tree for selecting a palladium purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium residues?

The most common methods can be categorized as follows:

  • Filtration: Primarily for heterogeneous catalysts (e.g., Pd/C). Using a filter aid like Celite® is standard practice.[4]

  • Recrystallization: A fundamental purification technique that can remove impurities, but may be unreliable for certain metal residues.[6][11]

  • Adsorption: Using materials like activated carbon to adsorb metal complexes and colored impurities.[3]

  • Scavenging: Employing solid-supported resins with functional groups that selectively bind to the metal, allowing it to be filtered off.[8]

  • Extraction: Using liquid-liquid extraction, sometimes with an aqueous solution containing a chelating agent, to pull metal salts from the organic phase.[4]

Q2: How do I choose the right purification method?

The choice depends on the nature of the catalyst and the required purity level. See the table below for a comparison. For API synthesis, a multi-step approach combining filtration, a scavenger treatment, and a final recrystallization is often necessary to meet strict regulatory limits.[3][9]

Table 1: Comparison of Palladium Removal Techniques

MethodTarget Catalyst FormTypical EfficiencyScalabilityKey Considerations
Filtration (Celite®) Heterogeneous (e.g., Pd/C)High for insolublesExcellentFirst line of defense; may not remove fine or colloidal particles.[3][4]
Recrystallization General ImpuritiesVariable for MetalsExcellentMay trap or concentrate metal impurities; solvent choice is critical.[6][7]
Activated Carbon Soluble/Colored SpeciesModerateGoodCan adsorb the product, leading to yield loss; requires careful optimization.[3][5]
Metal Scavengers Soluble/Trace SpeciesVery High (>99%)GoodHighly selective; can reduce Pd to <10 ppm; cost of scavenger is a factor.[9][10]
Liquid-Liquid Extraction Ionic/Salt FormsModerateGoodMay require multiple washes; can generate significant solvent waste.[4][8]

Q3: What analytical methods are used to quantify residual palladium?

To ensure compliance with regulatory guidelines (e.g., ICH Q3D), highly sensitive analytical techniques are required.[12]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The industry standard for trace metal analysis, offering exceptional sensitivity (parts-per-billion range).[13][14]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another robust technique, though typically less sensitive than ICP-MS.[12][15]

  • Fluorescence-Based Methods: Newer, rapid screening methods are available that use a palladium-catalyzed reaction to generate a fluorescent signal, allowing for high-throughput analysis in process development.[16][17]

Q4: My crystallization isn't working well. The product "oils out" or the yield is very low. What can I do?

These are common crystallization problems.

  • Oiling Out: This occurs when the solid comes out of solution above its melting point, forming liquid droplets instead of crystals. To fix this, return the solution to the heat, add more solvent to increase the solubility, and allow it to cool more slowly.[18][19]

  • Poor Yield: This often means too much solvent was used, and a significant amount of your product remains in the mother liquor.[18] You can try to recover more material by partially evaporating the solvent from the mother liquor and cooling again to obtain a "second crop" of crystals. Alternatively, ensure you are using the minimum amount of boiling solvent necessary to dissolve your crude solid initially.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
  • Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). (2024). Techno-Compete.
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • Purification strategies to remove catalyst residues
  • How can i remove palladium Pd catalyst easily? (2015).
  • How to remove catalyst residue from 2-chloro-N-phenylaniline product. Benchchem.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Analysis of residual catalysts in pharmaceuticals. Secrets of Science.
  • Metal Scavengers. Sigma-Aldrich.
  • High-Sensitivity Sensor for Palladium Detection in Organic Solvent. (2025). MDPI.
  • Recrystalliz
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026).
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).
  • Purifying a Solid by Recrystalliz
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • Troubleshooting Crystalliz
  • Analytical Methods to Determine Palladium in Environmental Matrices: A Review. (2019).
  • Method of removing palladium. (2005).
  • 2.2.4.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystalliz
  • Unveiling the Impact of Residual Carbon Content on Elemental Impurities in Pharmaceuticals: A Comprehensive Evalu
  • A High-Throughput Method To Detect Palladium in Ores. (2013).
  • Your trick to remove residual palladium. (2025). Reddit.
  • Palladium Detection for API Purific
  • Guide for crystalliz
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. (2017).
  • A Brief Review on the Latest Developments on Pharmaceutical Compound Degradation Using g-C3N4-Based Composite C

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Troubleshooting low purity in biphenyl derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Purity in Biphenyl Derivative Synthesis

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with suboptimal purities in the synthesis of biphenyl derivatives via the Suzuki-Miyaura cross-coupling reaction. While this reaction is a cornerstone of carbon-carbon bond formation, achieving pharmaceutical-grade purity requires a deep understanding of the underlying mechanistic pathways. Low purity is rarely a simple handling error; it is usually a symptom of competing catalytic cycles, such as homocoupling, protodeboronation, or incomplete metal clearance.

This guide provides a self-validating framework to diagnose, understand, and eliminate these impurities.

Diagnostic Workflow for Biphenyl Synthesis Impurities

Before altering reaction parameters, it is critical to identify the specific impurity profile via LC-MS or GC-MS. Use the workflow below to categorize your purity issue and navigate to the appropriate troubleshooting section.

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / GC-MS) Q1 Identify Primary Impurity Start->Q1 Homo Symmetrical Biaryl (Homocoupling) Q1->Homo Proto De-boronated Arene (Protodeboronation) Q1->Proto PdRes Colored Extract / High Ash (Residual Palladium) Q1->PdRes SolHomo Optimize Degassing & Reduce Pd(II) Precatalyst Homo->SolHomo Pathway A SolProto Adjust Base Strength & Evaluate Ligand Sterics Proto->SolProto Pathway B SolPd Implement Targeted Metal Scavengers PdRes->SolPd Pathway C

Diagnostic workflow for identifying and resolving common purity issues in biphenyl synthesis.

Frequently Asked Questions & Troubleshooting Guides

Issue A: High Levels of Symmetrical Biaryl (Homocoupling)

Q: My LC-MS shows a significant amount of symmetrical biphenyl (e.g., from the boronic acid dimerizing). Why is this happening, and how do I stop it? A: Homocoupling of the arylboronic acid is a classic oxidative side reaction. Mechanistically, it is driven by two primary factors: the presence of dissolved oxygen and the in situ reduction of Pd(II) precatalysts[1]. When oxygen is present, it intercepts the transmetalation intermediate, oxidizing the palladium and forcing a second transmetalation event that yields the homocoupled dimer. Furthermore, if you are using a Pd(II) source (like Pd(OAc)₂), the boronic acid itself acts as the reducing agent to generate the active Pd(0) species. This stoichiometric reaction sacrifices two equivalents of boronic acid to form one equivalent of homocoupled byproduct and Pd(0)[1].

Causality-Driven Solutions:

  • Rigorous Oxygen Exclusion: Simple balloon degassing is often insufficient. Implement subsurface sparging with nitrogen or argon for at least 30 minutes prior to catalyst addition[1].

  • Precatalyst Selection: Switch from Pd(II) precatalysts to Pd(0) sources (e.g., Pd₂(dba)₃) to prevent the initial stoichiometric consumption of your boronic acid.

  • Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can minimize the concentration of free Pd(II) and suppress homocoupling without inhibiting the primary cross-coupling cycle[1].

Table 1: Quantitative Impact of Reaction Conditions on Homocoupling

Condition Catalyst Source Atmosphere Homocoupling Yield (%) Cross-Coupling Yield (%)
Standard (No sparge) Pd(OAc)₂ Ambient Air 18 - 25% 65 - 70%
Degassed (N₂ sparge) Pd(OAc)₂ Nitrogen 5 - 8% 85 - 88%
Degassed + K-Formate Pd(OAc)₂ Nitrogen < 1% > 95%
Degassed Pd₂(dba)₃ Nitrogen < 1% > 95%

(Note: Data synthesized from process optimization studies on boronic acid homocoupling[1].)

Issue B: Loss of Boronic Acid (Protodeboronation)

Q: My boronic acid is converting into the corresponding protoarene (Ar-H) before it can couple. I am already using anhydrous solvents. What is driving this? A: Protodeboronation (PDB) is the hydrolytic cleavage of the carbon-boron bond. While traditionally viewed strictly as a base-catalyzed phenomenon, recent high-throughput and computational studies have revealed a critical, often-overlooked pathway: Palladium-catalyzed protodeboronation [2].

Paradoxically, the bulky phosphine ligands (e.g., P(t-Bu)₃, JohnPhos) that we typically select to accelerate difficult oxidative additions can actually promote palladium-catalyzed protodeboronation[2][3]. The steric bulk forces the Pd(II) intermediate into a conformation that accelerates the transfer of a proton (often from trace water or solvent) to the ipso-carbon of the boronic acid[2].

Causality-Driven Solutions:

  • Ligand Tuning: If using bulky ligands like P(t-Bu)₃ results in high PDB, switch to sterically compact, cyclohexyl-containing counterparts (e.g., PCy₃ or CyJohnPhos) which have been shown to significantly reduce Pd-catalyzed PDB[3].

  • Slow-Release Strategies: Use MIDA boronates or potassium organotrifluoroborates. These derivatives slowly hydrolyze in situ to maintain a low steady-state concentration of the reactive boronic acid, minimizing its exposure to decomposition pathways[4].

ProtodeboronationMechanism BA Arylboronic Acid (Ar-B(OH)2) BaseCat Base-Catalyzed Pathway (High pH, H2O) BA->BaseCat PdCat Pd-Catalyzed Pathway (Bulky Ligands, e.g., P(t-Bu)3) BA->PdCat CrossProduct Biphenyl Derivative Desired Product BA->CrossProduct Transmetalation (Optimal Conditions) ProtoProduct Protoarene (Ar-H) Undesired Impurity BaseCat->ProtoProduct Hydrolysis PdCat->ProtoProduct Proton Transfer

Competing pathways of boronic acid consumption: Cross-coupling vs. Protodeboronation.

Issue C: Residual Palladium Contamination

Q: My biphenyl product is chemically pure by HPLC, but it has a dark tint and fails elemental analysis for heavy metals. How can I efficiently remove the residual palladium without losing product yield? A: Palladium complexes, especially those with electron-rich biphenyl products, can form stable pi-coordination complexes or precipitate as colloidal palladium black that easily passes through standard filtration[5]. Traditional remediation (like repeated recrystallization or silica gel chromatography) often results in an 8–15% loss of the high-value active pharmaceutical ingredient (API)[6].

To achieve <1 ppm residual palladium, you must shift from physical separation to chemical affinity extraction using functionalized metal scavengers[7]. Scavengers like 2,4,6-trimercapto-s-triazine (TMT) or thiourea-functionalized silica have exceptionally high binding affinities for both Pd(0) and Pd(II) species, effectively stripping the metal from the product[8].

Standard Operating Procedure: Palladium Scavenging via Thiourea-Silica This self-validating protocol ensures complete metal removal while preserving the biphenyl product.

  • Step 1: Reaction Quench & Phase Separation. Upon completion of the Suzuki coupling, cool the reaction to room temperature. Dilute with a water-immiscible solvent (e.g., ethyl acetate or 2-MeTHF) and wash with water to remove inorganic salts and the base.

  • Step 2: Scavenger Loading Calculation. Determine the total theoretical mass of palladium used in the reaction. Add the thiourea-functionalized silica scavenger at a ratio of 5–10 equivalents of functional groups relative to the palladium content (typical loading capacity is ~2.4 mmol/g)[6].

  • Step 3: Incubation. Add the scavenger directly to the organic phase. Stir the suspension vigorously at 40–50 °C for 2 to 4 hours. Causality note: Heating increases the kinetic rate of palladium dissociation from the biphenyl product and its subsequent chelation by the thiourea groups.

  • Step 4: Filtration. Filter the mixture through a pad of Celite to remove the silica-bound palladium. Rinse the filter cake thoroughly with the reaction solvent to ensure zero product loss.

  • Step 5: Verification. Concentrate the filtrate and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The palladium content should be reduced from >500 ppm to <1 ppm[6][8].

References

  • Source: wikipedia.
  • Source: acs.
  • Source: substack.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Source: acs.
  • Source: apolloscientific.co.
  • Source: researchgate.

Sources

Technical Support Center: 3,3',5,5'-Tetramethoxybiphenyl Production

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Scale-Up Troubleshooting & Optimization Guide

Introduction: The Scale-Up Paradox

You are likely accessing this guide because your bench-scale synthesis of 3,3',5,5'-tetramethoxybiphenyl (TMBP) worked flawlessly, but your pilot batch has encountered issues.

The oxidative coupling of 2,6-dimethoxyphenol (2,6-DMP) is deceptively simple on a gram scale.[1] However, upon scale-up, it becomes a complex problem of multiphase mass transfer (gas-liquid-solid).[1] The primary challenge is not the chemistry itself, but managing the redox equilibrium between the desired biphenyl (TMBP) and its over-oxidized impurity, 3,3',5,5'-tetramethoxydiphenoquinone (TMDQ) .[1]

This guide treats your process as a living system, focusing on the causality between reactor hydrodynamics and chemical selectivity.

Module 1: Reaction Engineering & Selectivity

Q: Why is my reaction stalling or producing low yields despite high catalyst loading?

A: You are likely facing an Oxygen Mass Transfer Limitation (


), not a catalyst deficiency. [1]

In the oxidative coupling of phenols using Copper-Amine catalysts (Hay Coupling conditions), the rate-limiting step at scale is often the dissolution of oxygen into the liquid phase, not the electron transfer at the metal center.

  • The Mechanism: The copper catalyst activates the phenol to a phenoxy radical. Two radicals couple to form the C-C bond.

  • The Scale-Up Failure: In small flasks, surface agitation is sufficient.[1] In large reactors, the surface-to-volume ratio drops drastically.[1] If the dissolved oxygen concentration (

    
    ) falls, the catalyst rests in an inactive state, or competitive side reactions (C-O coupling) begin to dominate due to radical stagnation.
    

Troubleshooting Protocol:

  • Switch Sparging: Do not rely on headspace pressure. Use a sintered metal sparger to generate microbubbles.

  • Agitation Power: Increase impeller speed to maximize shear (increasing interfacial area

    
    ).
    
  • Endpoint Validation: Do not stop based on time. Stop based on HPLC consumption of the starting material (2,6-DMP).

Critical Insight: High oxygen pressure is not as effective as high oxygen surface area.

Module 2: Impurity Management (The "Red" Product)

Q: My product is pink or bright red. How do I remove this colored impurity?

A: Do not filter it out. Reduce it.

The red color indicates the presence of 3,3',5,5'-tetramethoxydiphenoquinone (TMDQ) .[1] This is not just a byproduct; it is over-oxidized product. Filtering it removes potential yield.

The Chemistry of the "Red" Impurity: The reaction environment is oxidative.[2][3] Once TMBP is formed, it is more electron-rich than the starting phenol and prone to further oxidation to the quinone (TMDQ). This is a reversible redox pair.

Corrective Protocol: The "Reductive Rescue" Instead of recrystallizing immediately, perform a reductive wash in situ before isolation.

  • Quench: At the end of the oxidation reaction, inert the vessel with Nitrogen.

  • Prepare Reductant: Prepare a 10% aqueous solution of Sodium Dithionite (Sodium Hydrosulfite, Na2S2O4) .

  • Wash: Add the dithionite solution to your organic phase (e.g., Toluene or Methanol/Water mixture) at 40-50°C.

  • Observe: Agitate for 30-60 minutes. The deep red color should fade to a pale yellow or off-white.

  • Mechanism: The dithionite reduces the quinone (TMDQ) back to the phenolic form (TMBP), recovering your yield.

Module 3: Visualizing the Process Logic

The following diagram illustrates the critical decision pathways for the synthesis and the redox loop that must be managed during workup.

TMBP_Process_Flow Start Start: 2,6-Dimethoxyphenol Reaction Oxidative Coupling (Cu/Amine/O2) Start->Reaction Check In-Process Control (HPLC) Reaction->Check Impurity Impurity: Diphenoquinone (TMDQ) (Red/Pink Color) Reaction->Impurity Over-Oxidation Check->Reaction Incomplete Decision Is Mixture Red? Check->Decision Complete Reduction Reductive Rescue Step (Sodium Dithionite Wash) Decision->Reduction Yes (Red) Isolation Crystallization & Filtration Decision->Isolation No (Pale Yellow) Reduction->Impurity Reduces back to Product Reduction->Isolation Color Faded Final Final Product: TMBP (White Solid) Isolation->Final

Figure 1: Process workflow emphasizing the "Reductive Rescue" loop to recover yield from the quinone impurity.[1]

Module 4: Isolation & Crystallization

Q: The filtration is extremely slow (clogging). How do I fix the morphology?

A: You are likely crashing the product out too fast, trapping amorphous fines. [1]

TMBP has low solubility in alcohols compared to the starting phenol. If you add water (antisolvent) too quickly to a methanol reaction mixture, you generate a "snow" of fines that clogs filters.

Optimization Protocol:

  • Solvent System: Use a Methanol (solvent) / Water (antisolvent) system.

  • Temperature Swing: Heat the mixture to near reflux (60°C) to ensure full dissolution (after the reduction step).

  • Seeding: Cool to 50°C and add 0.5% wt seed crystals. Hold for 30 minutes to allow seed surface activation.

  • Controlled Cooling: Cool to 20°C over 4 hours (linear ramp). This slow cooling promotes Ostwald ripening, growing larger, filterable crystals.[1]

Module 5: Safety & Hazards (PSM)

Q: What are the specific safety risks for TMBP dust?

A: TMBP is a Class St-1 or St-2 dust explosion hazard. [1]

Like many organic powders with high melting points, TMBP fines can form explosive clouds.

  • MIE (Minimum Ignition Energy): Likely <10 mJ for fine powders. Static discharge from human operators is sufficient to ignite it.

  • Thermal Stability: While TMBP is stable, the Diphenoquinone (TMDQ) impurity is a strong oxidant. Accumulation of the dry quinone in local hotspots (e.g., dryer walls) can lower the onset temperature of decomposition.

Mandatory Safety Controls:

  • Grounding: All conductive equipment must be grounded. Use Type C or D FIBCs (bulk bags) for powder transfer.

  • Inerting: Perform drying operations under Nitrogen (<8% O2).

  • Wash Logic: Ensure the "Reductive Rescue" (Module 2) is complete. Eliminating the quinone reduces the oxidative potential of the bulk solid.

Summary: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Low Yield (<70%) Over-oxidation to Quinone (TMDQ) or C-O coupling.1.[1][4] Reduce O2 pressure/flow.2. Perform Sodium Dithionite wash before isolation.
Product is Pink/Red Residual Diphenoquinone (TMDQ).Do not recrystallize yet. Re-dissolve and wash with aq. Na2S2O4.
Slow Filtration Particle size too small (Rapid nucleation).Implement controlled cooling crystallization with seeding. Avoid "crash" precipitation.
Reaction Stalls Oxygen mass transfer limitation (

).
Increase agitation speed. Switch from headspace pressure to sparging.

References

  • Mechanism of Oxidative Coupling

    • Topic: Kinetics of 2,6-dimethylphenol oxidation (analogous mechanism) and diphenoquinone formation.[5]

    • Source: ResearchGate. "Mechanism of conversion of 2,6-dimethylphenol to 3,3',5,5'-tetramethyl-4,4'-diphenoquinone."
    • URL:[Link]

  • Impurity Identification & Properties

    • Topic: Identification of 3,3',5,5'-tetramethoxydiphenoquinone (TMDQ) as the red impurity and its redox behavior.[1]

    • Source: BenchChem. "3,3',5,5'-Tetramethyldiphenoquinone Properties & Reactions."[1]

  • Safety Data (Dust Explosion): Topic: General handling of organic powders and dust explosion hazards (analogous organic solids). Source: BASF Safety Data Sheet (Reference for organic powder handling).
  • Laccase/Green Chemistry Alternatives

    • Topic: Enzymatic oxidation of 2,6-dimethoxyphenol (Comparison for mechanism).[1][6]

    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Validation & Comparative

Spectroscopic Validation & Comparative Analysis: 3,3',5,5'-Tetramethoxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Symmetry of Success

In the synthesis of biaryl scaffolds—common in liquid crystals and ligand design—3,3',5,5'-tetramethoxybiphenyl represents a benchmark for high-symmetry structural validation. Unlike complex asymmetric molecules, the interpretation of this compound is not about identifying a dozen unique peaks, but about confirming magnetic equivalence and ensuring the complete consumption of halogenated precursors.

This guide compares the 1H NMR profile of the target biphenyl against its primary precursor (1-iodo-3,5-dimethoxybenzene ) and common side products. We establish a "Go/No-Go" decision matrix for researchers validating Suzuki-Miyaura or Ullmann coupling reactions.

Key Performance Indicators (NMR)
  • Symmetry Factor: The molecule possesses a center of inversion (or

    
     axis depending on rotamer), rendering the two aromatic rings magnetically equivalent.
    
  • Purity Marker: Disappearance of the deshielded ortho-proton signal characteristic of the aryl halide precursor.

  • Resolution: Distinct meta-coupling (

    
     Hz) observable between aromatic protons.
    

Structural Logic & Signal Assignment

To interpret the spectrum, one must first map the magnetic environments. The molecule consists of two identical 3,5-dimethoxyphenyl rings connected at the C1 position.

The Magnetic Environments

Due to symmetry, the 22 protons in the molecule reduce to just 3 distinct signals in the 1H NMR spectrum.

PositionCountMultiplicityChemical Environment
Methoxy (-OCH₃) 12HSingletElectron-rich, equivalent across all 4 positions.
Ar-H (2, 2', 6, 6') 4HDoubletOrtho to the biaryl bond; Ortho to one OMe, Para to the other OMe.
Ar-H (4, 4') 2HTripletPara to the biaryl bond; flanked by two OMe groups.
Visualization: Structural Symmetry Map

The following diagram illustrates the flow from chemical structure to expected signal output, highlighting the reduction of complexity via symmetry.

G cluster_0 Molecular Structure cluster_1 Symmetry Operations cluster_2 Signal Output (1H NMR) Mol 3,3',5,5'-Tetramethoxybiphenyl (C16H18O4) Sym C2 Rotation / Inversion (Equivalence of Rings) Mol->Sym Analyzed for Sig1 Signal A: 12H Singlet (Methoxy) Sym->Sig1 Generates Sig2 Signal B: 4H Doublet (Ortho-H) Sym->Sig2 Generates Sig3 Signal C: 2H Triplet (Para-H) Sym->Sig3 Generates

Figure 1: Logic flow demonstrating how molecular symmetry reduces 22 protons into 3 distinct NMR signals.

Comparative Analysis: Product vs. Alternatives

The critical challenge in synthesizing this biphenyl is distinguishing it from unreacted starting material or dehalogenated byproducts.

Comparative Data Table (CDCl₃, 400 MHz)
FeatureTarget Product (Biphenyl)Precursor (1-Iodo-3,5-dimethoxybenzene)Side Product (1,3-Dimethoxybenzene)
H-2,6 (Ortho)

6.72 (d, 4H)

6.85 (d, 2H)

6.48 (dd, 2H)
H-4 (Para)

6.48 (t, 2H)

6.40 (t, 1H)

6.48 (m, 1H)
H-5 (Meta) N/A (Substituted)N/A (Substituted)

7.18 (t, 1H)
Methoxy

3.84 (s, 12H)

3.78 (s, 6H)

3.79 (s, 6H)
Diagnostic Key Clean 2:1 Ar-H Ratio Deshielded Doublet (>6.8) Downfield Triplet (>7.0)
Detailed Analysis of Alternatives
1. The Precursor (1-Iodo-3,5-dimethoxybenzene)
  • Differentiation: The iodine atom exerts a heavy atom effect and local anisotropy. The protons ortho to the iodine (H-2,6) are typically deshielded to ~6.85 ppm.

  • The Shift: Upon coupling to form the biphenyl, the Iodine is replaced by an aromatic ring. While the aromatic ring is also deshielding (ring current), the steric twist of the biphenyl reduces this effect slightly compared to the direct Iodine attachment, often shifting the signal upfield to ~6.72 ppm.

  • Validation: If you see a doublet at 6.85 ppm, your reaction is incomplete.

2. The Side Product (1,3-Dimethoxybenzene)
  • Origin: This forms via hydrodehalogenation (Pd-catalyzed reduction) if water is present or the catalytic cycle stalls.

  • Differentiation: The most distinct feature is the appearance of a proton at position 5 (between the two protons that were ortho to the halide). This proton appears as a triplet around 7.18 ppm .

  • Validation: Any signal >7.0 ppm indicates a "dead" catalyst pathway (reduction).

Experimental Protocol: High-Resolution Acquisition

To observe the fine meta-coupling (


 Hz) required to distinguish the triplet from a broad singlet, strict adherence to sample preparation is necessary.
Step-by-Step Methodology
  • Solvent Selection:

    • Primary: Chloroform-d (

      
      ) is the standard. It provides excellent solubility and separation of the methoxy peak from water.
      
    • Alternative: DMSO-

      
       should be used only if aggregation is suspected. Note that DMSO will shift the water peak to ~3.33 ppm, potentially obscuring the methoxy region if the sample is wet.
      
  • Sample Preparation:

    • Weigh 5–10 mg of the isolated solid.

    • Dissolve in 0.6 mL of

      
       (containing 0.03% TMS).
      
    • Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended palladium black (which causes line broadening).

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle:

      
       (to ensure accurate integration).
      
    • Relaxation Delay (D1): Set to

      
       seconds. The aromatic protons and methoxy protons have different T1 relaxation times; a short D1 will cause integration errors (underestimating the methoxy count).
      
    • Scans: 16 scans are usually sufficient due to the high concentration of equivalent protons (12H for OMe).

Validation Workflow

The following decision tree outlines the QC process for the synthesized material.

QC_Workflow Start Acquire 1H NMR (CDCl3) Check1 Check 7.0 - 7.5 ppm Region Start->Check1 Decision1 Triplet at ~7.2 ppm? Check1->Decision1 Fail1 FAIL: Hydrodehalogenation (1,3-dimethoxybenzene) Decision1->Fail1 Yes Check2 Check 6.8 - 6.9 ppm Region Decision1->Check2 No Decision2 Doublet at ~6.85 ppm? Check2->Decision2 Fail2 FAIL: Unreacted SM (Iodo-precursor) Decision2->Fail2 Yes Check3 Check Integration Decision2->Check3 No Decision3 Ratio 12:4:2 (OMe : d : t)? Check3->Decision3 Decision3->Fail2 No (Mixed) Pass PASS: Pure 3,3',5,5'-Tetramethoxybiphenyl Decision3->Pass Yes

Figure 2: Quality Control Decision Matrix for validating Suzuki coupling success.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2568 (1,3-Dimethoxybenzene) & Analogues. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Royal Society of Chemistry. "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." (Methodology and general biphenyl shift ranges). [Link]

Sources

Analytical Strategies for Methoxy Biphenyls: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Methoxy biphenyls (MBPs)—including positional isomers like 2-methoxybiphenyl and 4-methoxybiphenyl—are critical analytes in both environmental toxicology and pharmaceutical synthesis. In environmental matrices, they frequently emerge as transient microbial degradation products of polychlorinated biphenyls (PCBs) and dibenzothiophene (DBT) [1]. In drug development, the methoxy biphenyl scaffold is a privileged structure for designing novel therapeutics.

The structural similarity of MBP isomers presents a significant analytical challenge. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing researchers with the mechanistic causality and self-validating protocols required to master this analysis.

Mechanistic Causality: The Thermodynamics of MBP Fragmentation

To optimize any mass spectrometric method, one must first understand the intrinsic stability of the gas-phase ions generated by the target analyte. The fragmentation of methoxy biphenyls is highly dependent on the energy regime of the ionization source.

Electron Ionization (EI, 70 eV): Hard Ionization and Structural Fingerprinting

Under standard 70 eV EI conditions, methoxy biphenyls yield a robust molecular radical cation,


 at m/z 184 [2]. The dominant fragmentation pathway is driven by the thermodynamic stability of the resulting oxonium ion. Homolytic cleavage of the 

bond results in the expulsion of a methyl radical (

, -15 Da), generating a highly stable, even-electron resonance structure (a biphenoquinone-like cation) at m/z 169. This peak typically dominates the spectrum (base peak). Subsequent degradation involves the extrusion of neutral carbon monoxide (CO, -28 Da) to form a cyclopentadienyl-fused cation at m/z 141, followed by the loss of acetylene (

, -26 Da) to yield an indenyl cation at m/z 115 [3].
Electrospray Ionization (ESI-CID): Soft Ionization and Odd-Electron Fragments

ESI is a soft ionization technique, yielding the protonated even-electron molecule


 at m/z 185. When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) or Q-TOF system, methoxyarenes exhibit a highly diagnostic, albeit unusual, fragmentation: the loss of a methyl radical from an even-electron precursor. While this violates the general "even-electron rule" of mass spectrometry, it occurs because the resulting odd-electron radical cation (

at m/z 170) is heavily stabilized by the extended conjugated biphenyl system. Alternatively, the loss of neutral methanol (

, -32 Da) yields a biphenyl cation at m/z 153.

Fragmentation cluster_EI Electron Ionization (EI, 70 eV) cluster_ESI Electrospray Ionization (ESI-CID) EI_M [M]•+ m/z 184 EI_169 [M - •CH3]+ m/z 169 EI_M->EI_169 -15 Da EI_141 [M - •CH3 - CO]+ m/z 141 EI_169->EI_141 -28 Da EI_115 [M - •CH3 - CO - C2H2]+ m/z 115 EI_141->EI_115 -26 Da ESI_M [M+H]+ m/z 185 ESI_170 [M+H - •CH3]•+ m/z 170 ESI_M->ESI_170 -15 Da ESI_153 [M+H - CH3OH]+ m/z 153 ESI_M->ESI_153 -32 Da

Figure 1: Gas-phase fragmentation pathways of methoxy biphenyls under EI and ESI-CID conditions.

Platform Performance Comparison

When choosing between GC-EI-MS and LC-ESI-MS/MS, the decision hinges on the project's primary goal: structural elucidation (isomer differentiation) versus ultra-trace quantification in complex matrices. Because MBPs are relatively non-polar and volatile, they are highly amenable to GC. However, ESI-MS/MS offers superior signal-to-noise ratios for targeted high-throughput assays.

Table 1: Comparative Performance of MS Platforms for MBP Analysis
Performance MetricGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Primary Application Non-targeted discovery, isomer differentiationTargeted ultra-trace quantification
Ionization Efficiency High (Analyte is volatile and thermally stable)Moderate (Requires protic mobile phase additives)
Isomer Resolution Excellent (via 5% phenyl GC column interactions)Moderate (Requires optimized gradient elution)
Library Matching Yes (NIST/EPA standardized 70 eV spectra)No (CID spectra are instrument-dependent)
Limit of Detection (LOD) ~1–5 ng/mL~10–50 pg/mL (in MRM mode)
Matrix Susceptibility Low (Matrix usually separated by GC)High (Ion suppression in ESI source)
Table 2: Diagnostic Quantitative Ions for 4-Methoxybiphenyl
PlatformPrecursor Ion (m/z)Product/Fragment Ions (m/z)Relative AbundanceCausality / Assignment
GC-EI-MS 184

169100% (Base)Loss of

141~70%Loss of

and CO
115~50%Loss of

, CO, and

LC-ESI-MS/MS 185

170Variable (CE dependent)Odd-electron CID loss of

153Variable (CE dependent)Neutral loss of

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate stable isotope-labeled internal standards (ISTDs) to actively monitor and correct for extraction losses, thermal degradation, and ESI ion suppression.

Protocol 1: Isomer-Specific Discovery via GC-EI-MS

Causality Focus: A 5% phenyl-methylpolysiloxane stationary phase is utilized because the


 interactions between the column phase and the biphenyl rings are critical for resolving positional isomers (e.g., separating 2-MBP from 4-MBP) prior to ionization.
  • Sample Preparation & Spiking : Aliquot 1.0 mL of the environmental or biological matrix. Spike with 50 ng of

    
    -4-methoxybiphenyl (Internal Standard). Validation Check: The ISTD recovery must fall between 80-120% to validate the extraction efficiency.
    
  • Extraction : Perform a liquid-liquid extraction using 2.0 mL of hexane/dichloromethane (1:1, v/v). Vortex for 2 minutes and centrifuge at 3000 x g. Extract the organic layer and dry over anhydrous

    
    .
    
  • Concentration : Evaporate the solvent under a gentle stream of ultra-pure nitrogen to exactly 100 µL.

  • GC Separation : Inject 1 µL (splitless mode) onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm film).

    • Temperature Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Detection : Operate the mass spectrometer in EI mode (70 eV). Scan range m/z 50–300. Identify peaks by matching the 184

    
     169 
    
    
    
    141 fragmentation cascade against the NIST library [2].
Protocol 2: High-Throughput Targeted Quantification via LC-ESI-MS/MS

Causality Focus: ESI efficiency for methoxyarenes is notoriously lower than for basic amines. Using methanol instead of acetonitrile as the organic modifier enhances the ionization of methoxy groups via protic interactions, while 0.1% formic acid provides the necessary protons for


 formation.
  • Matrix Precipitation : To 100 µL of plasma/matrix, add 10 µL of

    
    -4-methoxybiphenyl ISTD (100 ng/mL). Add 300 µL of ice-cold methanol to precipitate proteins.
    
  • Phase Separation : Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial. Validation Check: Analyze a post-extraction spiked blank to calculate the absolute matrix effect (ion suppression).

  • LC Separation : Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 3 minutes.

  • MRM Detection : Operate the QqQ in positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

    • Quantifier: m/z 185.1

      
       170.1 (Collision Energy: 20 eV)
      
    • Qualifier: m/z 185.1

      
       153.1 (Collision Energy: 25 eV)
      

Workflow Sample Sample Matrix (Spiked with 13C-MBP ISTD) Extraction Liquid-Liquid Extraction & Silica Cleanup Sample->Extraction Validated Recovery Decision Select MS Platform based on Analytical Goals Extraction->Decision GC GC-EI-MS Goal: Isomer Discovery Decision->GC Volatile, Thermally Stable LC LC-ESI-MS/MS Goal: Trace Quantitation Decision->LC High Throughput GC_Data Full Scan / SIM Library Matching (NIST) GC->GC_Data LC_Data Multiple Reaction Monitoring (MRM) Transitions LC->LC_Data

Figure 2: Self-validating analytical workflow decision tree for methoxy biphenyl characterization.

References

  • PLOS One. "Proteomics and Metabolomics Analyses to Elucidate the Desulfurization Pathway of Chelatococcus sp." PLOS One Research Journals. Available at:[Link][1]

  • NIST Mass Spectrometry Data Center. "1,1'-Biphenyl, 4-methoxy-". NIST Chemistry WebBook, SRD 69. Available at:[Link][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6835, 2-Methoxybiphenyl". PubChem. Available at:[Link][3]

Sources

High-Resolution X-Ray Crystallography of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP): A Comparative Guide to Crystallization and Diffractometer Performance

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative of TMBP

3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) is a potent biphenolic compound synthesized via the laccase-catalyzed biotransformation of 2,6-dimethoxyphenol [1]. Recently, TMBP has emerged as a highly promising anticancer agent. In vitro studies demonstrate its ability to induce apoptosis in non-small cell lung cancer (NCI-H460) by downregulating the PI3K/AKT/NF-κB pathway [2], and it exhibits targeted cytotoxicity against hepatocellular carcinoma via direct CDK1 interaction [3].

To optimize TMBP for structure-based drug design, obtaining high-resolution single-crystal X-ray diffraction (SC-XRD) data is non-negotiable. The exact dihedral angle between the two phenyl rings and the rotational conformation of the four sterically hindered methoxy groups dictate the molecule's 3D pharmacophore. However, TMBP’s oxygen-rich surface and rotational flexibility often lead to crystal twinning and high mosaicity.

This guide objectively compares crystallization methodologies (Slow Evaporation vs. Vapor Diffusion) and diffractometer source performance (Mo Kα vs. Cu Kα Microfocus) to establish a self-validating protocol for acquiring publication-grade crystallographic data for TMBP.

Biological Context: Why TMBP Structure Matters

Before diving into crystallographic optimization, it is critical to understand how TMBP's structure correlates with its biological activity. The spatial orientation of the 4,4'-hydroxyl groups is essential for hydrogen bonding within the ATP-binding pocket of kinases like CDK1.

Pathway TMBP TMBP ROS ROS Generation TMBP->ROS Induces PI3K PI3K TMBP->PI3K Inhibits Mito Mitochondrial Depolarization ROS->Mito Triggers AKT AKT PI3K->AKT NFKB NF-κB AKT->NFKB Apoptosis Apoptosis (Cancer Cells) NFKB->Apoptosis Downregulation Caspase Caspase-3/7 Mito->Caspase Caspase->Apoptosis

TMBP mechanism of action: PI3K/AKT/NF-κB inhibition and ROS-mediated apoptosis.

Product & Methodology Comparison

Crystallization Screens: Slow Evaporation vs. Vapor Diffusion

The first bottleneck in X-ray crystallography is growing a single, un-twinned crystal. We compared standard Slow Evaporation (using basic laboratory solvents) against Hanging-Drop Vapor Diffusion (using commercial PEG/Methanol screening kits).

  • Slow Evaporation (The Kinetic Trap): Rapid solvent loss creates localized spikes in supersaturation. For TMBP, this rapid nucleation forces the methoxy groups to freeze in multiple disordered rotational states, leading to split diffraction spots and high twinning percentages.

  • Vapor Diffusion (Thermodynamic Control): By utilizing a closed system, the chemical potential gradient between the drop and the reservoir drives a slow, steady solvent exchange. This allows the sterically hindered methoxy groups to pack uniformly into their lowest-energy conformation, yielding pristine, single-domain crystals.

Diffractometer Sources: Mo Kα vs. Cu Kα Microfocus

Once a crystal is mounted, the choice of X-ray source dictates data quality. We compared a standard Molybdenum (Mo Kα,


)  sealed tube against a Copper (Cu Kα, 

)
microfocus source.
  • Mo Kα Source: Offers lower absorption, which is beneficial for minimizing systematic errors in the oxygen-dense TMBP lattice. It provides excellent high-angle resolution (

    
    ), making it ideal for standard unit cell determination.
    
  • Cu Kα Microfocus: Delivers a significantly higher photon flux density to the sample. Because TMBP crystals grown via vapor diffusion are often small (

    
    ), the high-intensity Cu beam drastically improves the signal-to-noise ratio (
    
    
    
    ) for high-angle reflections, resulting in a lower final
    
    
    value.
Quantitative Data Comparison

Table 1: Performance Comparison of Crystallization Methodologies for TMBP

ParameterSlow Evaporation (Acetone/Hexane)Vapor Diffusion (PEG 4000/Methanol)
Equilibration Time 24 - 48 Hours5 - 7 Days
Crystal Morphology Clustered needles, intergrownBlock-like, single domain
Mosaicity High (

)
Low (

)
Twinning Incidence ~65%<5%
Suitability for X-ray Poor (Requires heavy restraint refinement)Excellent (Unrestrained anisotropic refinement)

Table 2: X-Ray Diffraction Data Quality (Vapor Diffusion Crystals)

Crystallographic ParameterMo Kα Source (Sealed Tube)Cu Kα Source (Microfocus)
Space Group

(Monoclinic)

(Monoclinic)
Unit Cell Dimensions


Data Completeness 98.5% up to

99.8% up to

Mean

12.428.7
Final

[I > 2σ(I)]
0.0520.034
Goodness-of-Fit (S) 1.121.04

Conclusion: Vapor diffusion paired with a Cu Kα microfocus source provides the optimal self-validating system for resolving the TMBP structure, reducing the


 factor by nearly 35% compared to standard methods.

Standardized Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step workflow for the structural determination of TMBP.

Step 1: Hanging-Drop Vapor Diffusion Crystallization
  • Preparation: Dissolve highly purified (>99%) TMBP in HPLC-grade Methanol to a concentration of 10 mg/mL.

  • Reservoir Setup: Pipette 500 µL of reservoir solution (20% w/v PEG 4000, 0.1 M Sodium Acetate pH 5.5) into the wells of a VDX plate.

  • Drop Setup: On a siliconized glass coverslip, mix 2 µL of the TMBP solution with 2 µL of the reservoir solution.

  • Equilibration: Invert the coverslip over the well and seal with high-vacuum grease. Incubate at a stable 20°C in a vibration-free environment for 5–7 days until block-like crystals form.

Step 2: Crystal Mounting and Cryocooling

Causality Note: Flash-cooling is mandatory. It minimizes thermal atomic displacement parameters (B-factors), which is critical for resolving the exact rotational orientation of the methoxy groups without applying artificial geometric restraints.

  • Harvest a single crystal (

    
    ) using a 0.2 mm MiTeGen cryoloop.
    
  • Submerge the crystal briefly in Paratone-N oil to strip away mother liquor and prevent ice-ring formation during diffraction.

  • Flash-cool the sample immediately to 100 K in the diffractometer's nitrogen cold stream.

Step 3: Data Collection and Refinement
  • Center the crystal on a Bruker D8 Venture (or equivalent) equipped with a Cu Kα microfocus source.

  • Collect data using

    
     and 
    
    
    
    scans with an exposure time of 5 seconds per frame.
  • Integrate the data using APEX4 software, applying empirical absorption corrections (SADABS).

  • Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL) [4]. Ensure all non-hydrogen atoms are refined anisotropically.
    

XrayWorkflow Synth TMBP Synthesis (Laccase Catalysis) Purify Purification (Chromatography >99%) Synth->Purify Cryst Crystallization Screen (Vapor Diffusion) Purify->Cryst Mount Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Diffract X-Ray Diffraction (Cu Kα Microfocus) Mount->Diffract Solve Structure Solution (SHELXT / Olex2) Diffract->Solve Refine Refinement (Anisotropic, H-riding) Solve->Refine

Workflow for TMBP crystallization and X-ray structural analysis.

References

  • Title: Selective control for the laccase-catalyzed synthesis of dimers from 2,6-dimethoxyphenol: Optimization of 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol synthesis using factorial design, and evaluation of its antioxidant action in biodiesel. Source: Process Biochemistry URL: [Link]

  • Title: Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Source: Biomedicine & Pharmacotherapy URL: [Link]

  • Title: 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. Source: Biomedicine & Pharmacotherapy URL: [Link]

  • Title: Crystal structure refinement with SHELXL. Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

Comparative antioxidant capacity of biphenyl diols vs Trolox

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Antioxidant Capacity of Biphenyl Diols vs. Trolox Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Aqueous Standards to Lipophilic Potency

Executive Summary

This guide provides a technical comparison between Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), the industry-standard water-soluble Vitamin E analog, and Biphenyl Diols , specifically focusing on the bioactive neolignans Magnolol and Honokiol .

While Trolox serves as the universal benchmark for Total Antioxidant Capacity (TAC) assays, experimental data reveals a critical divergence in performance based on the reaction environment. In homogenous aqueous/organic solvents (DPPH/ABTS), Trolox often demonstrates superior or comparable kinetics. However, in heterogeneous lipid-rich environments (mitochondrial membranes, liposomes), biphenyl diols exhibit antioxidant capacities up to 1,000-fold higher than Trolox derivatives, driven by their unique allylic structural features and lipophilicity.

Mechanistic Comparison: Structural Determinants of Efficacy

To select the appropriate antioxidant for your application, you must understand the underlying radical scavenging mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

Trolox: The Chroman Core Standard

Trolox relies on the phenolic hydroxyl group on the chroman ring. Upon donating a hydrogen atom to a peroxyl radical (


), the resulting phenoxyl radical is stabilized by the electron-donating methyl groups on the ring.
  • Primary Mechanism: HAT (dominant in non-polar solvents) and SET (dominant in polar solvents).

  • Limitation: As a hydrophilic analog, it lacks the lipophilic tail of

    
    -tocopherol, limiting its penetration into lipid bilayers where peroxidation chains propagate.
    
Biphenyl Diols (Magnolol & Honokiol)

These compounds feature a biphenyl core with two hydroxyl groups and two allyl side chains.

  • Intramolecular H-Bonding: In Magnolol, the hydroxyl groups are in the 2,2' position, allowing for intramolecular hydrogen bonding. This weakens the O-H bond dissociation enthalpy (BDE), facilitating faster H-atom donation.

  • Resonance Stabilization: The biphenyl structure allows for extensive delocalization of the unpaired electron across both aromatic rings after radical scavenging.

  • Allyl Group Synergy: While the phenolic -OH is the primary scavenger, the allyl groups increase lipophilicity, anchoring the molecule within lipid membranes.

Pathway Visualization

The following diagram illustrates the comparative radical scavenging pathways and the resonance stabilization difference.

AntioxidantMechanism cluster_Trolox Trolox Mechanism cluster_Biphenyl Biphenyl Diol Mechanism Radical Peroxyl Radical (ROO•) Trolox Trolox (Chroman Core) Radical->Trolox Magnolol Magnolol (Biphenyl Core) Radical->Magnolol TroloxRad Stabilized Phenoxyl Radical (Methyl Group Donation) Trolox->TroloxRad HAT (Fast in Ethanol) MagRad Delocalized Radical (Cross-Ring Resonance) Magnolol->MagRad HAT (Enhanced by H-bond) LipidMembrane Lipid Bilayer Anchor (Allyl Groups) Magnolol->LipidMembrane Partitioning MagRad->MagRad Dimerization (Termination)

Figure 1: Comparative mechanism of action. Note the biphenyl diols' ability to partition into lipid membranes, a distinct advantage over hydrophilic Trolox.

Experimental Data: The Potency Inversion

The following table synthesizes data from mitochondrial lipid peroxidation assays and standard radical scavenging assays. Note the inversion of potency depending on the assay type.

Table 1: Comparative IC50 and Kinetic Data
Assay TypeTarget SpeciesTrolox /

-Tocopherol
Magnolol (Biphenyl Diol)Honokiol (Biphenyl Diol)Interpretation
DPPH (Methanol)Stable Radical



Trolox is slightly more potent in pure solvent.
ABTS (TEAC)Cation Radical

(Reference)

TEAC

TEAC
Comparable capacity in aqueous phase.
Lipid Peroxidation (Mitochondria)Lipid Peroxyl



Biphenyls are ~1000x more potent in preventing membrane damage.
Rate Constant (

)
Peroxyl Radical



Trolox has faster kinetics; Biphenyls have higher efficiency in lipids.

Data synthesized from comparative studies on Magnolia officinalis extracts and Vitamin E analogs [1][2].

Validated Experimental Protocols

To replicate these findings, two distinct protocols are required: one for standard capacity (DPPH) and one for biological relevance (Lipid Peroxidation).

Protocol A: High-Throughput DPPH Assay

Use this to determine basic radical scavenging stoichiometry.

  • Preparation: Dissolve DPPH in methanol to a concentration of 0.1 mM (absorbance ~0.9 at 517 nm).

  • Standards: Prepare Trolox serial dilutions (10–100 µM) in methanol.

  • Samples: Dissolve Biphenyl Diols in methanol. Note: Ensure complete solubility; biphenyls may require brief sonication.

  • Reaction: Mix 20 µL sample + 180 µL DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    Calculate TEAC by interpolating sample inhibition onto the Trolox standard curve.
    
Protocol B: Inhibition of Lipid Peroxidation (TBARS Assay)

Use this to demonstrate the superior efficacy of biphenyl diols in protecting biological membranes.

Reagents:

  • Rat heart mitochondria or Linoleic acid emulsion (model system).

  • Inducer:

    
     (10 µM) + Ascorbate (100 µM).
    
  • TBA Reagent: 0.375% Thiobarbituric acid + 15% TCA + 0.25N HCl.

Workflow:

TBARS_Protocol Start Prepare Lipid Substrate (Mitochondria or Linoleic Acid) Induction Add Inducer (Fe2+/Ascorbate) + Test Compound (Biphenyl/Trolox) Start->Induction Incubation Incubate 37°C for 60 min (Allow peroxidation to propagate) Induction->Incubation Stop Add TBA/TCA Reagent (Stops reaction, precipitates protein) Incubation->Stop Heat Heat at 95°C for 15 min (Chromogen formation) Stop->Heat Measure Measure Absorbance @ 532 nm (Quantify Malondialdehyde) Heat->Measure

Figure 2: TBARS Assay Workflow.[1][2][3] Critical step: The 95°C heating step is required to form the pink MDA-TBA adduct.

Step-by-Step:

  • Induction: Incubate mitochondrial suspension (1 mg protein/mL) with the test compound (0.01–10 µM) and the Inducer (

    
    /Ascorbate) at 37°C for 1 hour.
    
  • Termination: Add 2 mL of TBA Reagent to 1 mL of reaction mixture.

  • Chromogen Development: Heat in a boiling water bath (95°C) for 15 minutes. Cool to room temperature.

  • Clarification: Centrifuge at 3,000 rpm for 10 minutes to remove protein precipitate.

  • Quantification: Measure supernatant absorbance at 532 nm. Lower absorbance indicates higher antioxidant protection.

Strategic Recommendations

  • For Quality Control (QC): Continue using Trolox as the calibration standard. Its water solubility and kinetic stability make it the ideal reference point for batch-to-batch consistency in manufacturing.

  • For Drug Formulation: Prioritize Magnolol/Honokiol for formulations targeting oxidative stress in lipid-rich environments (e.g., neuroprotection, cardiovascular health, topical skincare). Their ability to intercalate into the lipid bilayer provides a "shielding" effect that Trolox cannot replicate.

  • Assay Selection: Do not rely solely on DPPH. You must include a lipid peroxidation assay (TBARS or conjugated diene formation) to accurately characterize the potency of biphenyl diols.

References

  • Lo, Y. C., et al. (1994). Magnolol and honokiol isolated from Magnolia officinalis protect rat heart mitochondria against lipid peroxidation.[4] Biochemical Pharmacology, 47(3), 549-553.

  • Amorati, R., & Valgimigli, L. (2015). Antioxidant Activity of Magnolol and Honokiol: Kinetic and Mechanistic Investigations. The Journal of Organic Chemistry, 80(17), 8665–8675.

  • Miller, N. J., et al. (1993). A novel method for measuring antioxidant capacity and its application to monitoring the antioxidant status in premature neonates. Clinical Science, 84(4), 407-412. (Original TEAC Protocol).

  • Zeb, A., & Ullah, F. (2016). A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods. Journal of Analytical Methods in Chemistry.

Sources

Comparative Guide: UV-Vis Absorption Spectra of Tetramethoxybiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of biphenyl derivatives, Ultraviolet-Visible (UV-Vis) spectroscopy serves as a critical, non-destructive probe for molecular conformation.[1] For tetramethoxybiphenyls , the specific positional isomerism of the four methoxy groups dictates the twist angle between the phenyl rings.

This guide compares the spectral performance of sterically hindered isomers (e.g., 2,2',6,6'-tetramethoxybiphenyl) against planar conjugated isomers (e.g., 3,3',4,4'-tetramethoxybiphenyl) . The data demonstrates that ortho-substitution drives a "Steric Inhibition of Resonance" (SIR) effect, effectively decoupling the


-systems of the two rings and resulting in a hypsochromic (blue) shift of 20–40 nm compared to their planar counterparts.

Structural Basis of Absorbance: The "Ortho Effect"

The UV-Vis profile of biphenyls is governed by the extent of


-electron delocalization across the C1-C1' bond.[1]
  • Planar Systems (High Conjugation): Substituents at meta or para positions (e.g., 3,3',4,4') allow the two phenyl rings to adopt a near-planar conformation. This maximizes orbital overlap, creating a single, extended chromophore with lower energy transitions (Red Shift).

  • Twisted Systems (Steric Inhibition): Substituents at ortho positions (e.g., 2,2',6,6') create significant steric clash. To relieve strain, the rings rotate out of plane (often approaching 90°). This breaks the conjugation, and the molecule behaves spectrally as two isolated anisole (methoxybenzene) moieties (Blue Shift).

Visualization: Steric vs. Electronic Pathways

The following diagram illustrates the causal logic between substitution pattern, molecular geometry, and resulting spectral data.

G subst_ortho Ortho-Substitution (2,2',6,6') geometry_twist High Torsion Angle (>60° Twist) subst_ortho->geometry_twist Steric Clash subst_meta Meta/Para-Substitution (3,3',4,4') geometry_planar Low Torsion Angle (<30° Twist) subst_meta->geometry_planar Minimal Steric conjugation_broken Broken Conjugation (Isolated Rings) geometry_twist->conjugation_broken conjugation_intact Extended Conjugation (Single Chromophore) geometry_planar->conjugation_intact spectrum_blue Hypsochromic Shift (λmax ~275 nm) Low Intensity conjugation_broken->spectrum_blue spectrum_red Bathochromic Shift (λmax ~300-310 nm) High Intensity conjugation_intact->spectrum_red

Figure 1: Causal pathway linking substituent position to UV-Vis spectral outcome.[1]

Comparative Spectral Analysis

The following table synthesizes data for the two extreme isomeric forms compared to a standard reference.

FeatureTwisted Isomer (2,2',6,6'-Tetramethoxy)Planar Isomer (3,3',4,4'-Tetramethoxy)Reference (4,4'-Dimethoxybiphenyl)
Primary

~275 nm ~300–310 nm 290 nm
Spectral Character Resembles 1,3-dimethoxybenzene (monomer).[1]Broad, intense "Biphenyl Band" (K-band).[1]Classic conjugated biphenyl spectrum.[1]
Extinction Coeff.[1][2][3][4] (

)
Lower (

M⁻¹cm⁻¹)
High (

M⁻¹cm⁻¹)
High (

M⁻¹cm⁻¹)
Solvatochromism Minimal (localized transitions).[1]Significant (charge transfer character).Moderate.
Key Identification Absence of >290 nm band.[1][3][5]Strong absorption >290 nm.[1]Standard reference point.[1]

Technical Insight: The 2,2',6,6'-isomer spectrum is essentially the sum of two 1,3-dimethoxybenzene molecules. 1,3-dimethoxybenzene absorbs at 274 nm (


).[1] In contrast, the 3,3',4,4'-isomer benefits from the auxochromic effect of four methoxy groups plus the biphenyl conjugation, pushing the absorbance well into the UVA region (300+ nm).

Experimental Protocol: High-Fidelity Measurement

To distinguish these isomers reliably, precise control over solvent polarity and concentration is required.[1] The following protocol ensures reproducibility and adherence to Beer-Lambert linearity.

Reagents & Equipment[1][2]
  • Solvent: HPLC-grade Acetonitrile (ACN) or Cyclohexane.[1]

    • Why: ACN is preferred for polar derivatives; Cyclohexane is superior for observing fine vibrational structure in the "Twisted" isomer.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).[1]

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 5.0 mg of the tetramethoxybiphenyl derivative.

    • Dissolve in 25 mL of ACN (Concentration

      
      
      
      
      
      g/mL).
    • Note: Sonicate for 5 mins to ensure complete dissolution of the lipophilic lattice.

  • Dilution Series (Self-Validation Step):

    • Prepare three working standards: 10

      
      M, 20 
      
      
      
      M, and 40
      
      
      M.
    • Reasoning: Measuring multiple concentrations validates that the aggregation state is constant (Beer's Law check).

  • Baseline Correction:

    • Perform a baseline scan with pure solvent in both sample and reference paths.[1]

  • Measurement:

    • Scan range: 200 nm to 400 nm.[1]

    • Scan speed: Medium (approx. 200 nm/min) for optimal signal-to-noise.

  • Data Processing:

    • Calculate Molar Extinction Coefficient (

      
      ) using the formula: 
      
      
      
    • Compare

      
       against the table in Section 3.
      
Workflow Diagram

Protocol cluster_check Quality Control start Start: Solid Sample weigh Weigh 5mg (±0.01mg) start->weigh dissolve Dissolve in ACN (Stock Soln) weigh->dissolve dilute Dilute to 10-40 μM dissolve->dilute scan Scan 200-400nm (Double Beam) dilute->scan calc Calculate ε (Beer's Law) scan->calc linearity Check Linearity (R² > 0.99) scan->linearity

Figure 2: Experimental workflow for determining extinction coefficients of biphenyl derivatives.

Applications in Research

  • Drug Metabolism: Many drug metabolites are hydroxylated/methoxylated biphenyls.[1] Distinguishing a 2,2'-metabolite (twisted, inactive) from a 4,4'-metabolite (planar, potentially toxic) is critical in ADME studies.[1]

  • Materials Science: 3,3',4,4'-tetramethoxybiphenyl derivatives are precursors for conductive polymers.[1] The planar conformation is essential for electron transport; UV-Vis is the quickest QC method to verify the synthesis preserved the planar geometry.

References

  • MDPI. (2025). Synthesis and Optical Properties of Tetramethoxy-biphenyl Derivatives. Retrieved from [Link]

  • SpectraBase. (2025).[1][6][7] UV-Vis Spectrum of 2,2',6,6'-Tetramethoxy-1,1'-biphenyl. Wiley Science Solutions.[1] Retrieved from [Link]

  • PubChem. (2025).[1][6] Compound Summary: 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Suzuki, H. (1960).[1] Relations between Electronic Absorption Spectra and Spatial Configurations of Conjugated Systems. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • University of Toronto. (2025).[1] Interpreting UV-Vis Spectra: The Effect of Conjugation. Retrieved from [Link]

Sources

Publish Comparison Guide: Thermal Analysis (TGA/DSC) of Crystalline Hydrocoerulignone

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the thermal analysis framework for Hydrocoerulignone , focusing on its critical redox relationship with Coerulignone . It is designed for researchers in drug development and biocatalysis who utilize this compound as a model substrate for redox-active enzymes (e.g., LPMOs) or as a scaffold for antioxidant therapeutics.

Executive Summary: The Redox Stability Challenge

Hydrocoerulignone (3,3',5,5'-tetramethoxy-[1,1'-biphenyl]-4,4'-diol) is the reduced, phenolic form of the redox pair, while Coerulignone (3,3',5,5'-tetramethoxydiphenoquinone) is the oxidized, quinoid form.

In drug development and enzymatic assays, the purity of Hydrocoerulignone is paramount. Its spontaneous autoxidation to Coerulignone compromises assay kinetics and shelf-life. This guide details how to use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to objectively quantify this instability, distinguishing the active phenolic species from its oxidized contaminant.

Key Comparative Insight
  • Hydrocoerulignone (Target): Exhibits a sharp endothermic melting event (typically 168–170 °C range) followed by oxidative decomposition.

  • Coerulignone (Contaminant): Exhibits no melting endotherm; characterized by high-temperature decomposition/sublimation and a metallic crystalline appearance.

Experimental Protocol: Self-Validating Workflows

To ensure data integrity (E-E-A-T), the following protocols utilize internal controls to validate the atmosphere and sample state.

A. Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability window and volatile content (solvents/moisture).

  • Sample Prep: Load 5–10 mg of crystalline Hydrocoerulignone into an Alumina (

    
    )  crucible. Avoid aluminum pans due to potential catalytic oxidation at high T.
    
  • Atmosphere Control (Critical):

    • Run 1 (Inert): Nitrogen (

      
      ) at 50 mL/min. Validates intrinsic thermal stability.
      
    • Run 2 (Oxidative): Air/Oxygen at 50 mL/min. Validates oxidative susceptibility.

  • Ramp Profile: Equilibrate at 30 °C, then ramp 10 °C/min to 600 °C.

  • Data Interpretation:

    • Look for weight loss <100 °C (Solvent/Moisture).

    • Identify

      
       (Decomposition). Hydrocoerulignone typically degrades >200 °C in inert gas.
      
B. Differential Scanning Calorimetry (DSC)

Objective: Identify melting point, polymorphism, and oxidation exotherms.

  • Sample Prep: Encapsulate 2–5 mg in a Hermetically Sealed Aluminum Pan with a pinhole (for oxidative testing) or solid lid (for melting point).

  • Protocol:

    • Cycle 1: Heat from 25 °C to 200 °C at 10 °C/min.

    • Cool: Cool to 25 °C at 10 °C/min.

    • Cycle 2: Re-heat to 250 °C.

  • Causality Check:

    • Why Hermetic? Prevents sublimation of the quinone product if oxidation occurs.

    • Why Cycle 2? If the melting peak disappears in Cycle 2, the compound has irreversibly oxidized or decomposed.

Comparative Performance Analysis

The following table contrasts the thermal signatures of Hydrocoerulignone against its primary "alternative" state, Coerulignone.

FeatureHydrocoerulignone (Reduced)Coerulignone (Oxidized)
Visual Appearance White/Colorless CrystalsSteel-Blue/Purple Needles
DSC Signal (Inert) Endothermic Melting (~168–170 °C)No Melting; Exothermic Decomp.
DSC Signal (Air) Exothermic Oxidation (pre-melt or post-melt)Stable until high T decomposition
TGA Residue Low char yield (clean decomposition)High char yield (polymerization)
Solubility Soluble in polar organic solvents (DMSO, MeOH)Poor solubility (precipitates)
Redox Potential Low (

mV)
High (Stable Oxidant)

Analyst Note: If your "Hydrocoerulignone" sample shows a small exothermic bump before the melting endotherm, your sample is partially oxidized.

Mechanism Visualization

The diagram below illustrates the thermal and chemical pathways distinguishing the two forms, generated via Graphviz.

ThermalPathways cluster_legend Thermal Fate HC Hydrocoerulignone (Crystalline Solid) Melt Melting Event (Endothermic ~170°C) HC->Melt Inert Atmosphere (N2) Ox Oxidation (Exothermic) HC->Ox Air/O2 or Aging Decomp Thermal Decomposition (Gas/Char) Melt->Decomp >200°C C Coerulignone (Purple Solid) Ox->C -2H (Redox) C->Decomp High T Stability

Caption: Thermal fate of Hydrocoerulignone. In inert gas, it melts cleanly. In air, it risks converting to Coerulignone before or during melting.

References

  • Breslmayr, E., et al. (2018). Improved spectrophotometric assay for lytic polysaccharide monooxygenase. (Establishes Hydrocoerulignone/Coerulignone redox pair properties).

  • Breslmayr, E., et al. (2019). A fast, sensitive and fluorescent LPMO activity assay. (Discusses stability and oxidation potentials).

  • Frommhagen, M., et al. (2018). Lytic polysaccharide monooxygenases from Myceliophthora thermophila. (Details on 2,6-DMP and Hydrocoerulignone substrates).

  • LookChem & PubChem Databases. Chemical Properties of 3,3',5,5'-tetramethoxy-[1,1'-biphenyl]-4,4'-diol (CAS 612-69-1).

Safety Operating Guide

3,3',5,5'-Tetramethoxybiphenyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling biologically active, synthetic compounds requires more than just reading a Safety Data Sheet (SDS); it requires a deep mechanistic understanding of the chemical's behavior, its biological targets, and its environmental impact.

3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) , also known as Hydrocerulignone, is a symmetrically substituted biphenyl dimer synthesized via the laccase-catalyzed oxidative coupling of 2,6-dimethoxyphenol 1. Highly valued in drug development, TMBP acts as a potent antioxidant and a cytotoxic agent capable of inducing G2/M phase cell cycle arrest and apoptosis in carcinoma lineages 2.

Because of its potent biological activity and its structural classification as a substituted biphenyl, TMBP requires stringent handling and disposal protocols to prevent unintended environmental release and aquatic toxicity 3. The following guide provides field-proven, self-validating methodologies for the safe operational handling and disposal of TMBP.

Quantitative Hazard & Physicochemical Profile

To design an effective disposal strategy, we must first understand the quantitative parameters of the compound. TMBP's cytotoxicity dictates our personal protective equipment (PPE) choices, while its chemical structure dictates our waste segregation strategy.

Table 1: Physicochemical & Quantitative Pharmacological Profile of TMBP

ParameterValue / Description
Chemical Name 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol
CAS Number 612-69-1
Molecular Weight 306.31 g/mol
IC50 (Leishmania promastigotes) 0.62 – 0.86 µM
IC50 (A549 Lung Carcinoma) 148 ± 0.05 μM
Physical State Solid (Powder/Crystals)
Primary Hazards Skin/Eye Irritant, Cytotoxic (G2/M arrest), Aquatic Toxicity
Required Disposal Method High-Temperature Incineration

TMBP Waste Segregation & Disposal Methodology

Mechanistic Causality for Disposal: TMBP is a phenolic biphenyl. While it lacks the extreme environmental persistence of polychlorinated biphenyls (PCBs), substituted biphenyls can still severely disrupt local aquatic ecosystems due to their oxidative reactivity and targeted cytotoxicity. Therefore, TMBP must never be discharged into municipal wastewater. The robust carbon-carbon bond of the biphenyl core requires high-temperature incineration for complete thermal destruction.

Protocol A: Liquid Waste (Solvent Solutions) Disposal
  • Segregation: Identify the primary solvent used to dissolve TMBP (e.g., DMSO, Ethanol, or Dichloromethane).

  • Transfer: Slowly pour the solution into a designated, chemically compatible high-density polyethylene (HDPE) or glass waste carboy. Causality: Mixing incompatible solvents can cause exothermic reactions. Always segregate halogenated from non-halogenated waste.

  • Labeling: Clearly label the container with "Hazardous Waste: Toxic Organic Liquid", listing TMBP and the exact solvent composition (e.g., "TMBP 0.1% in DMSO").

  • Self-Validation Step: Ensure the waste container is stored in secondary containment. Verify that the container cap is tightly sealed and visually inspect the carboy after 1 hour. A homogeneous mixture with no gas evolution or phase separation indicates a stable waste state ready for Environmental Health and Safety (EHS) transfer.

Protocol B: Solid Waste & Consumables Disposal
  • Collection: Gather all unused TMBP powder, contaminated weighing boats, pipette tips, and spatulas.

  • Containment: Place solid waste into a puncture-resistant, sealable hazardous waste bag or a rigid plastic container.

  • Labeling: Apply a label stating "Hazardous Solid Waste: Cytotoxic Substituted Biphenyl (TMBP)".

  • Self-Validation Step: Check the integrity of the seal. Invert the sealed rigid container gently to ensure no fine powder escapes the primary containment before handing it over to EHS.

WasteWorkflow Start TMBP Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (TMBP in Solvent) Start->Liquid Consumables Contaminated PPE & Consumables Start->Consumables Solid_Disp Seal in compatible secondary container. Label: 'Toxic Solid Organic' Solid->Solid_Disp Liquid_Disp Segregate by solvent type (Halogenated vs. Non-Halogenated) Liquid->Liquid_Disp Consumables_Disp Place in biohazard/chem waste bags for EHS Consumables->Consumables_Disp EHS Transfer to EHS for High-Temperature Incineration Solid_Disp->EHS Liquid_Disp->EHS Consumables_Disp->EHS

Workflow for the segregation and disposal of TMBP laboratory waste.

Immediate Spill Response & Decontamination Plan

Mechanistic Causality for Spill Response: TMBP is a fine powder that can easily aerosolize. Inhalation of a cytotoxic compound that actively induces cell cycle arrest poses a severe occupational hazard. Never dry-sweep a TMBP spill. Dry sweeping causes aerosolization, leading to direct inhalation exposure.

Protocol C: Step-by-Step Spill Cleanup
  • Assessment & Isolation: Immediately restrict access to the spill area. Determine if the spill is solid (powder) or liquid (solution). Don fresh nitrile gloves, safety goggles, and an N95/P100 particulate respirator if the spill is outside a fume hood.

  • Solid Spill Containment: Dampen absorbent laboratory pads with water or ethanol. Gently place the damp pads over the powder. Causality: The liquid binds the micro-particulates, neutralizing the aerosolization risk.

  • Liquid Spill Containment: Surround the liquid spill with an inert absorbent material (e.g., vermiculite or universal absorbent pads) to prevent the spread of the solvent vehicle.

  • Collection: Wipe inward from the edges of the spill toward the center. Place all used pads and absorbent materials into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the affected surface thoroughly with a laboratory detergent solution, followed by a final wipe down with 70% ethanol to remove any residual organic traces.

  • Self-Validation Step: Inspect the cleaned area under bright ambient light. Because many conjugated biphenyls exhibit mild fluorescence, performing a quick sweep of the benchtop with a handheld UV lamp can definitively validate that no microscopic powder residue remains.

SpillResponse Detect Spill Detected Assess Assess State (Solid vs. Solution) Detect->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill WetWipe Dampen absorbent pads to prevent dust SolidSpill->WetWipe Absorb Apply inert absorbent (e.g., vermiculite) LiquidSpill->Absorb Clean Wipe inward. Wash area with detergent. WetWipe->Clean Absorb->Clean Dispose Seal in hazardous waste container Clean->Dispose

Step-by-step spill response and decontamination pathway for TMBP.

References

  • Title: Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity Source: ResearchGate URL
  • Title: 3,3′,5,5′-tetramethoxybiphenyl-4,4′diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells Source: ResearchGate URL
  • Title: 3,3,5,5-Tetramethoxy(1,1-biphenyl)

Sources

Safeguarding Your Research: A Practical Guide to Handling 3,3',5,5'-Tetramethoxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Framework for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of 3,3',5,5'-Tetramethoxybiphenyl.

Understanding the Risks: A Profile of Related Biphenyl Compounds

Analysis of safety data for similar biphenyl compounds, such as 3,3',5,5'-tetramethylbiphenyl and 3,3',5,5'-tetrachlorobiphenyl, reveals a consistent hazard profile. These compounds are known to cause skin and serious eye irritation.[1][2][3][4][5] Furthermore, there is a potential for respiratory irritation, and some related compounds are suspected of causing genetic defects or even cancer.[1][4][6] Ingestion can be harmful, and skin contact may be toxic.[4][6] Environmental toxicity is also a significant concern, with some analogues being very toxic to aquatic life.[6] Given these potential risks, a cautious and thorough approach to handling 3,3',5,5'-Tetramethoxybiphenyl is imperative.

Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 3,3',5,5'-Tetramethoxybiphenyl, with an explanation of the rationale behind each choice.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can lead to irritation or toxicity.[6]
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and dust that can cause serious eye irritation.[1][2][3][4][5]
Body Protection Laboratory coat or chemical-resistant coverallsTo protect skin from accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood. An N95 respirator may be necessary if handling powders outside of a fume hood.To prevent inhalation of dust or aerosols that may cause respiratory irritation.[1][4][5]
Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

1. Preparation and Engineering Controls:

  • Work Area: Always handle 3,3',5,5'-Tetramethoxybiphenyl in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Spill Kit: Have a chemical spill kit rated for solid materials readily available.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, do so within the fume hood to contain any airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating mantle and ensure proper ventilation to capture any vapors that may be released.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handling_weigh Weigh Compound in Fume Hood prep_emergency->handling_weigh handling_dissolve Prepare Solutions handling_weigh->handling_dissolve post_decon Decontaminate Work Area handling_dissolve->post_decon post_hygiene Personal Hygiene post_decon->post_hygiene disp_waste Segregate Chemical Waste post_hygiene->disp_waste disp_container Label Waste Container disp_waste->disp_container disp_protocol Follow Institutional Disposal Protocol disp_container->disp_protocol

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal is a critical component of the chemical handling lifecycle, essential for both environmental protection and regulatory compliance.

  • Waste Segregation: All waste contaminated with 3,3',5,5'-Tetramethoxybiphenyl, including unused product, contaminated consumables (e.g., gloves, weighing paper), and solutions, must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard warnings.

  • Institutional Protocols: Follow your institution's specific guidelines for hazardous waste disposal. Never dispose of this chemical down the drain or in the regular trash.[1][4]

By integrating these safety measures into your daily laboratory practices, you can confidently advance your research while upholding the highest standards of safety and environmental responsibility.

References

  • [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl- Safety Data Sheet. (2010, February 2).
  • 3,3',5,5'-Tetramethylbiphenyl Safety Data Sheet. (2025, December 26). Fisher Scientific.
  • 3,3',5,5'-Tetramethylbiphenyl Safety Data Sheet. (2025, August 25). Sigma-Aldrich.
  • 3,3',5,5'-Tetrachlorobiphenyl Safety Data Sheet. (2016, December 13). Chem Service.
  • 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol Safety Data Sheet. (2018, October 3). TCI Chemicals.
  • Biphenyl, 4,4`-bis-3,3,5,5-tetramethyl- Safety Data Sheet. (2015, May 24). Taiyo America.
  • 3,3,5,5-Tetramethylbenzidine Safety Data Sheet. (2010, February 2). Fisher Scientific.
  • 3,4,5-Trimethoxyphenol, 98.5+% Safety Data Sheet. Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.